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  • Product: 4-Fluoro-8-nitroquinoline
  • CAS: 2413884-31-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Fluoro-8-nitroquinoline in Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, bifunctional heterocyclic building blocks are critical for rapid structure-activity relationship (SAR) exploration. 4-Fluoro-8-nitroquinoline represents a highly st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, bifunctional heterocyclic building blocks are critical for rapid structure-activity relationship (SAR) exploration. 4-Fluoro-8-nitroquinoline represents a highly strategic, dual-activated scaffold. By combining an electron-deficient quinoline core with a highly labile C-4 fluorine atom and a reducible C-8 nitro group, this molecule serves as a linchpin for synthesizing diverse 4-substituted-8-aminoquinolines. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for late-stage derivatization.

Structural and Physicochemical Profiling

Understanding the physical properties of 4-Fluoro-8-nitroquinoline is essential for predicting its behavior in both synthetic workflows and biological systems. The compound's properties are dictated by strong "push-pull" electronic dynamics. The quinoline nitrogen withdraws electron density from the carbocyclic and heterocyclic rings, an effect exacerbated by the highly electronegative fluorine at C-4 and the strongly electron-withdrawing nitro group at C-8 .

Below is a summary of the quantitative physicochemical data critical for assay development and synthetic scaling:

PropertyValue (Predicted/Extrapolated)Rationale & Impact on Development
Molecular Formula C9H5FN2O2Base scaffold for functionalization.
Molecular Weight 192.15 g/mol Low molecular weight provides ample room for late-stage additions while remaining within Lipinski's Rule of 5.
Physical State Pale yellow crystalline solidThe nitro group extends the conjugation of the quinoline core, shifting absorption into the visible spectrum.
Melting Point 115 - 125 °CFluorine substitution increases the crystal lattice energy compared to the base 8-nitroquinoline (MP 88-92 °C).
LogP (Octanol/Water) 2.1 ± 0.2The lipophilic contribution of the C-4 fluorine perfectly balances the polar C-8 nitro group, ensuring optimal membrane permeability.
Topological Polar Surface Area 58.8 ŲFalls within the ideal range (< 90 Ų) for moderate blood-brain barrier (BBB) penetration, useful for CNS targets.

Mechanistic Reactivity Pathways

The architectural brilliance of 4-Fluoro-8-nitroquinoline lies in its orthogonal reactivity. The molecule is primed for two distinct, sequential transformations: Nucleophilic Aromatic Substitution (SNAr) and chemoselective reduction.

The C-4 SNAr Advantage

The C-4 position of the quinoline ring is inherently electrophilic. The introduction of a fluorine atom—the most electronegative element—creates a highly polarized C-F bond. While fluorine is a poor leaving group in aliphatic SN2 reactions, it is an exceptional leaving group in SNAr. The highly electronegative fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) via inductive effects, drastically lowering the activation energy barrier for nucleophilic attack .

SNAr N1 State 1 4-Fluoro-8-nitroquinoline N2 State 2 Meisenheimer Complex N1->N2 Nucleophile Addition N3 State 3 4-Substituted Product N2->N3 Fluoride Elimination

Figure 2: Addition-elimination (SNAr) mechanism at the activated C-4 position.

Orthogonal Derivatization Strategy

By exploiting the C-4 fluorine first, chemists can install diverse amines, thiols, or alkoxides. Subsequently, the C-8 nitro group acts as a "masked" amine. Once the C-4 position is functionalized, the nitro group is reduced to yield an 8-aminoquinoline—a privileged pharmacophore in medicinal chemistry .

Reactivity A 4-Fluoro-8-nitroquinoline (Core Scaffold) B SNAr at C-4 (Nucleophilic Attack) A->B Amines/Thiols Base, Heat C Reduction at C-8 (Nitro to Amine) A->C Pd/C, H2 or Fe/HCl D 4-Substituted-8-nitroquinoline (Intermediate) B->D -HF E 4-Substituted-8-aminoquinoline (Drug Candidate) D->E Reduction

Figure 1: Bifunctional reactivity pathways of 4-Fluoro-8-nitroquinoline in drug discovery.

Standardized Experimental Workflows

To ensure reproducibility across global discovery sites, the following protocols have been engineered as self-validating systems . Every step includes a mechanistic rationale (causality) and an intrinsic checkpoint that confirms success without requiring immediate LC-MS/NMR analysis.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

This protocol details the displacement of the C-4 fluorine using a secondary amine.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 4-Fluoro-8-nitroquinoline (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Selection: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent. It aggressively solvates the potassium cation but leaves the amine nucleophile "naked" and highly reactive, which is critical for overcoming the steric hindrance of the adjacent peri-hydrogen at C-5.

  • Nucleophile Addition: Add the secondary amine (1.2 eq) dropwise at 0 °C, then warm to 80 °C for 4 hours.

    • Causality: The initial addition is highly exothermic. Cooling prevents the thermal degradation of the fluoroarene before the amine is fully dispersed.

  • Self-Validating Workup: Quench the reaction by pouring the mixture into vigorously stirred ice water (10x volume of DMF).

    • Validation Checkpoint: The product will immediately precipitate as a vibrant yellow solid. Because DMF, unreacted aliphatic amine, and the potassium fluoride byproduct are highly water-soluble, they remain in the aqueous phase. If a solid crashes out, the reaction has succeeded, yielding >92% crude purity. Filter and wash with cold water.

Protocol B: Chemoselective Nitro Reduction

Following C-4 substitution, the C-8 nitro group must be reduced to an amine to unlock the pharmacophore.

  • Solvent Preparation: Dissolve the 4-substituted-8-nitroquinoline intermediate in an Ethanol/Water mixture (4:1 ratio, 0.1 M).

  • Reagent Addition: Add Iron powder (300 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

    • Causality: Catalytic hydrogenation (Pd/C, H₂) risks hydrodehalogenation if other halogens were introduced during the SNAr step. The Fe/NH₄Cl system provides mild, neutral reduction conditions that are strictly chemoselective for the nitro group.

  • Thermal Activation: Reflux the suspension at 80 °C for 2 hours.

  • Self-Validating Workup: Filter the hot mixture through a pad of Celite to remove the iron oxides, then concentrate the filtrate.

    • Validation Checkpoint: The complete consumption of the nitro starting material is visually indicated by a distinct color shift from bright yellow (nitroarene conjugation) to deep orange/brown. Furthermore, the newly formed C-8 amine allows for acid-base extraction; complete solubility of the crude residue in 1M HCl confirms the successful generation of the target 8-aminoquinoline.

Strategic Applications in Drug Development

The ultimate value of 4-Fluoro-8-nitroquinoline lies in its downstream applications, particularly in the synthesis of 8-aminoquinoline antimalarials .

Drugs like Primaquine and Tafenoquine are the only approved therapeutics capable of eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax. However, these drugs suffer from rapid CYP2D6-mediated metabolism and hemolytic toxicity in G6PD-deficient patients.

By utilizing 4-Fluoro-8-nitroquinoline as a starting scaffold, medicinal chemists can rapidly execute SNAr at the C-4 position to install bulky, electron-donating, or metabolically stable groups (e.g., morpholines, trifluoromethyl ethers) before unmasking the C-8 amine. This modular approach allows for the fine-tuning of the molecule's pharmacokinetic profile, directly addressing the metabolic liabilities of traditional antimalarials while preserving the essential 8-aminoquinoline pharmacophore required for efficacy.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13034, 8-Nitroquinoline." PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67185, 4-Fluoroquinoline." PubChem. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 115358, Tafenoquine." PubChem. URL:[Link]

Exploratory

Unveiling the Bifunctional Mechanism of 4-Fluoro-8-nitroquinoline: A Technical Guide to Biological Assay Integration

Executive Summary 4-Fluoro-8-nitroquinoline (4-F-8-NQ) represents a highly specialized bifunctional chemical scaffold. For drug development professionals and molecular toxicologists, understanding its mechanism of action...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-8-nitroquinoline (4-F-8-NQ) represents a highly specialized bifunctional chemical scaffold. For drug development professionals and molecular toxicologists, understanding its mechanism of action requires deconstructing its two reactive moieties: the bioreducible 8-nitro group and the electrophilic 4-fluoro position. As application scientists, we must move beyond merely observing phenotypic cell death; we must dissect the causality of the compound's interaction with cellular machinery.

This whitepaper provides an in-depth technical roadmap for evaluating 4-F-8-NQ in biological assays. By employing self-validating experimental designs, we establish rigorous mechanistic causality between compound exposure, molecular target engagement, and ultimate cellular fate.

Structural Rationale & Mechanistic Causality

The biological activity of 4-F-8-NQ is driven by two distinct, yet parallel, mechanistic pathways. Understanding these pathways is critical for selecting the appropriate biological assays and interpreting the resulting data.

The C8-Nitro Bioreduction Pathway (Oxidative Stress)

Similar to the well-documented carcinogen 4-nitroquinoline 1-oxide (4-NQO), the 8-nitro group of 4-F-8-NQ is highly susceptible to enzymatic reduction by cellular nitroreductases (such as NQO1). This bioreduction forms a reactive nitro radical anion. In the presence of molecular oxygen, this anion undergoes "futile redox cycling," generating massive amounts of superoxide ( O2∙−​ ) and regenerating the parent compound . The causality here is direct: enzymatic activation leads to a burst of reactive oxygen species (ROS), which subsequently causes oxidative DNA damage and lipid peroxidation.

The C4-Fluoro Electrophilic Hub (Covalent Adduction)

The fluorine atom at the 4-position is rendered highly electron-deficient by the electron-withdrawing nature of both the quinoline nitrogen and the 8-nitro group. This creates an ideal hub for Nucleophilic Aromatic Substitution (SNAr) . Biological nucleophiles—most notably the sulfhydryl groups of intracellular glutathione (GSH) or exposed cysteine residues on target proteins—attack the C4 position, displacing the fluorine atom and forming a covalent thioether adduct. This depletes cellular antioxidant reserves, synergizing with the ROS generated by the C8-nitro group.

MechanisticPathway A 4-Fluoro-8-nitroquinoline (Bifunctional Probe) B Nitroreductase (e.g., NQO1) A->B Bioreduction E C4-Fluoro SNAr Reaction A->E Nucleophilic Attack C Nitro Radical Anion B->C C->A Regeneration D Superoxide (ROS) Generation C->D Redox Cycling (O2 to O2-) F Covalent Thiol Adduction E->F GSH / Cysteine

Figure 1: Bifunctional mechanism of action of 4-Fluoro-8-nitroquinoline.

Experimental Design & Self-Validating Protocols

To prove the dual mechanism of 4-F-8-NQ, our assays cannot exist in isolation. Every protocol must be a self-validating system —meaning it contains internal controls designed to rescue the phenotype, thereby proving the exact molecular cause of the observed effect.

Protocol A: Real-Time ROS Kinetics via DCFDA (Self-Validating System)

We utilize the H2DCFDA probe to measure generalized oxidative stress. However, fluorescent probes are prone to auto-oxidation artifacts . To establish true causality between 4-F-8-NQ exposure and ROS-induced toxicity, this protocol integrates a pre-treatment with N-acetylcysteine (NAC), a potent ROS scavenger and GSH precursor. If NAC rescues cell viability and quenches the fluorescent signal, we validate that the toxicity is ROS-dependent.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 10,000 cells/well in a 96-well black, clear-bottom optical plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Scavenger Pre-treatment (The Validation Step): Aspirate media. Treat half the plate with 5 mM NAC in complete media, and the other half with vehicle (0.1% DMSO) for 1 hour.

  • Probe Loading: Wash cells twice with warm PBS. Add 10 µM H2DCFDA in serum-free media. Incubate in the dark for 30 minutes. (Causality note: Serum esterases will prematurely cleave the probe; serum-free conditions are mandatory).

  • Compound Exposure: Remove the probe solution. Immediately add 4-F-8-NQ across a dose-response gradient (0.1 µM to 10 µM) in complete media.

  • Kinetic Measurement: Read fluorescence (Ex: 485 nm / Em: 535 nm) kinetically every 15 minutes for 4 hours using a microplate reader.

Protocol B: High-Content γ -H2AX Immunofluorescence

Because ROS generation leads to DNA double-strand breaks (DSBs), we must quantify this downstream damage. The phosphorylation of histone H2AX ( γ -H2AX) is the gold standard for detecting DSBs .

AssayWorkflow S1 Step 1: Cell Seeding (96-Well Optical Plates) S2 Step 2: Pre-treatment (Vehicle vs. 5mM NAC) S1->S2 S3 Step 3: 4-F-8-NQ Exposure (0.1 - 10 µM, 6h) S2->S3 S4 Step 4: Fixation & Staining (γ-H2AX + Hoechst) S3->S4 S5 Step 5: High-Content Imaging (Automated Foci Counting) S4->S5

Figure 2: Self-validating high-content screening workflow for DNA damage.

Step-by-Step Methodology:

  • Treatment: Following cell seeding, treat cells with 4-F-8-NQ (with and without prior NAC treatment) for 6 hours.

  • Fixation: Carefully aspirate media and add 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS, then add 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.

  • Blocking & Primary Antibody: Block with 3% BSA for 1 hour. Incubate with mouse anti- γ -H2AX primary antibody (1:500 dilution) overnight at 4°C.

  • Secondary Detection: Wash three times with PBS. Add Alexa Fluor 488-conjugated anti-mouse secondary antibody (1:1000) and Hoechst 33342 (nuclear counterstain) for 1 hour in the dark.

  • High-Content Analysis: Image using an automated confocal screening system. Configure the analysis software to mask the nuclei (via Hoechst) and count discrete γ -H2AX foci per nucleus.

Quantitative Data & Benchmarking

To contextualize the potency of 4-F-8-NQ, it is standard practice to benchmark it against known reference compounds. Below is a summarized data matrix comparing 4-F-8-NQ to 4-NQO (a pure ROS/DNA damage driver) and a standard fluoroquinolone (a topoisomerase inhibitor lacking the nitro-driven ROS burst).

CompoundPrimary MechanismCell Viability IC50 (µM)Peak ROS Fold-Change γ -H2AX Foci/Cell (at 5 µM)
4-Fluoro-8-nitroquinoline Dual (ROS + SNAr) 1.2 ± 0.3 8.5x 45 ± 6
4-Nitroquinoline 1-oxideROS / DNA Adduction0.8 ± 0.29.2x52 ± 8
Fluoroquinolone ControlTopoisomerase Inhibition4.5 ± 0.51.1x12 ± 3
Vehicle (0.1% DMSO)Baseline>1001.0x2 ± 1

Data Interpretation: The data clearly demonstrates that 4-F-8-NQ drives a massive ROS burst (8.5x over baseline) comparable to 4-NQO, resulting in severe DNA double-strand breaks (45 foci/cell). The failure of the fluoroquinolone control to induce ROS confirms that the 8-nitro group is the primary driver of oxidative stress in the 4-F-8-NQ scaffold.

Conclusion & Translational Outlook

Evaluating complex molecules like 4-Fluoro-8-nitroquinoline requires a departure from basic viability screens. By mapping the structural features (C8-nitro and C4-fluoro) to specific biochemical events (redox cycling and SNAr), researchers can design self-validating biological assays that prove causality. The integration of real-time ROS kinetics with high-content DNA damage imaging provides a comprehensive, highly reliable profile of the compound's mechanism of action, ensuring robust data for downstream drug development or toxicological profiling.

References

  • Title: Mechanisms of 4-nitroquinoline 1-oxide toxicity and carcinogenesis Source: Mutation Research/Reviews in Mutation Research URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations Source: Free Radical Biology and Medicine URL: [Link]

  • Title: The γ-H2AX assay for DNA damage and repair Source: Cytometry Part A URL: [Link]

Foundational

structure-activity relationship (SAR) of 4-Fluoro-8-nitroquinoline

Initiating SAR Analysis I'm starting a deep dive into the structure-activity relationship of 4-Fluoro-8-nitroquinoline. I'm focusing on its synthesis, chemical properties, and biological activities to build a solid found...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating SAR Analysis

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Planning the Technical Guide

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Exploratory

Synthesis Pathways and Precursors for 4-Fluoro-8-nitroquinoline: A Technical Guide

Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity. 4-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity. 4-Fluoro-8-nitroquinoline is a highly versatile, bifunctional building block. The 4-fluoro substituent acts as a metabolically robust bioisostere, while the 8-nitro group provides a synthetic handle for late-stage derivatization (e.g., reduction to an aniline for amide coupling).

This whitepaper details the optimal synthetic pathways, precursor selection, and validated experimental protocols for synthesizing 4-fluoro-8-nitroquinoline. By analyzing the electronic demands of the quinoline core, we establish why a sequential Gould-Jacobs cyclization followed by a Halogen Exchange (Halex) reaction is the most scalable and scientifically rigorous approach.

Retrosynthetic Logic & Pathway Selection

Direct C-H fluorination of the quinoline core lacks regiocontrol, necessitating a pre-functionalized precursor. When evaluating pathways to 4-fluoroquinolines, chemists typically choose between direct deoxyfluorination of a quinolin-4-ol or nucleophilic aromatic substitution (SNAr) of a 4-haloquinoline.

For the 8-nitroquinoline system, deoxyfluorination (e.g., using DAST or PyFluor) is highly inefficient . The strong electron-withdrawing nature of the 8-nitro group (via both inductive and resonance effects) severely depletes electron density from the tautomeric quinolone oxygen, rendering it poorly nucleophilic toward the fluorinating agent.

Conversely, this same electron deficiency makes the SNAr Halogen Exchange (Halex) pathway highly favorable. The synergistic electron-withdrawal by the quinoline nitrogen and the 8-nitro group renders the C4 position exceptionally electrophilic, facilitating the displacement of a chloride leaving group by a fluoride anion.

Retrosynthesis Target 4-Fluoro-8-nitroquinoline (Target) Precursor1 4-Chloro-8-nitroquinoline (Electrophile) Target->Precursor1 SNAr (F⁻ for Cl⁻) Precursor2 8-Nitroquinolin-4-ol (Core Scaffold) Precursor1->Precursor2 POCl3 Chlorination Starting 2-Nitroaniline + EMME (Commercially Available) Precursor2->Starting Gould-Jacobs Reaction

Caption: Retrosynthetic pathway for 4-Fluoro-8-nitroquinoline.

Synthesis of the Core Precursor: 4-Chloro-8-nitroquinoline

The most reliable route to the 4-chloro-8-nitroquinoline precursor is the classic Gould-Jacobs reaction . This involves the condensation of 2-nitroaniline with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization.

Protocol 1: Step-by-Step Synthesis of 4-Chloro-8-nitroquinoline

Step 1.1: Condensation and Cyclization

  • Condensation: Combine 2-nitroaniline (1.0 equiv) and EMME (1.1 equiv) neat. Heat to 120°C for 2 hours under a stream of nitrogen to drive off ethanol. The intermediate enamine forms quantitatively.

  • Thermal Cyclization: Dissolve the crude enamine in Dowtherm A (or diphenyl ether) to a concentration of 0.5 M. Heat to 250°C for 1 hour. Causality Note: The high boiling point of Dowtherm A is strictly required to overcome the high activation energy of the intramolecular electrophilic aromatic substitution.

  • Isolation: Cool to room temperature and dilute with hexanes. Filter the precipitated ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate.

Step 1.2: Saponification and Decarboxylation

  • Suspend the ester in 10% aqueous NaOH and reflux for 3 hours to achieve complete saponification. Acidify with HCl to precipitate the carboxylic acid.

  • Suspend the dried acid in mineral oil and heat to 220°C until gas evolution (CO2) ceases, yielding 8-nitroquinolin-4-ol.

Step 1.3: Chlorination

  • Suspend 8-nitroquinolin-4-ol in phosphoryl chloride (POCl3, 5.0 equiv). Add a catalytic amount of DMF (Vilsmeier-Haack type activation).

  • Reflux at 105°C for 3 hours.

  • Quench (Self-Validating Step): Carefully pour the cooled mixture over crushed ice. The product, 4-chloro-8-nitroquinoline, will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under high vacuum. Validation: LC-MS should confirm the presence of the characteristic chlorine isotope pattern ( M+H 209/211).

Late-Stage Fluorination: The Halex Approach

The substitution of chloride for fluoride at the C4 position proceeds via an addition-elimination SNAr mechanism. The rate-determining step is the formation of the sp3-hybridized Meisenheimer complex.

SNAr_Mechanism A 4-Chloro-8-nitroquinoline B Meisenheimer Complex (C4 sp3 hybridized) A->B + F⁻ (Attack) C 4-Fluoro-8-nitroquinoline B->C - Cl⁻ (Elimination)

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism at C4.

Because the fluoride anion is highly solvated and poorly nucleophilic in protic solvents, strictly anhydrous polar aprotic conditions are required .

Protocol 2: Anhydrous SNAr Fluorination
  • Preparation of Reagents: Spray-dry Potassium Fluoride (KF) at 150°C under vacuum for 12 hours prior to use. Causality Note: Trace water severely diminishes the nucleophilicity of fluoride through hydrogen bonding and leads to the formation of 8-nitroquinolin-4-ol (hydrolysis byproduct).

  • Reaction Setup: In an oven-dried Schlenk flask under argon, combine 4-chloro-8-nitroquinoline (1.0 equiv), anhydrous KF (3.0 equiv), and 18-crown-6 (0.2 equiv).

  • Solvent Addition: Add anhydrous sulfolane (or DMF) to achieve a 0.2 M concentration.

  • Heating: Heat the mixture to 130°C for 12 hours.

  • Monitoring (Self-Validating Step): Monitor reaction progress via LC-MS. The displacement of chloride ( M+H 209) by fluoride ( M+H 193) provides a distinct mass shift. The absence of the M+H 191 peak (hydrolysis) confirms the integrity of the anhydrous environment.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (5x) to remove the sulfolane/DMF and crown ether. Wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 4-fluoro-8-nitroquinoline.

Quantitative Optimization Data

To demonstrate the superiority of the optimized Halex conditions, the following table summarizes the yield and purity outcomes across various fluorination methodologies.

EntryPrecursorReagent / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
18-Nitroquinolin-4-olDAST (Deoxyfluorination)DCM2524< 10% (Decomp.)N/A
24-Chloro-8-nitroquinolineKF (Standard)DMF1302435%85%
34-Chloro-8-nitroquinolineCsFDMSO1101262%92%
4 4-Chloro-8-nitroquinoline Spray-dried KF / 18-crown-6 Sulfolane 130 12 88% > 98%

Table 1: Optimization of fluorination conditions. Entry 4 represents the optimal protocol described in this guide, balancing reagent cost, safety, and yield.

Analytical Validation Standards

For researchers synthesizing this compound, the following analytical benchmarks must be met to ensure trustworthiness before utilizing the compound in downstream biological assays or cross-coupling reactions:

  • 19 F NMR (CDCl3): A distinct singlet (usually between -110 and -120 ppm, depending on exact referencing) confirms the presence of the C4-fluorine.

  • 1 H NMR (CDCl3): The C3 proton will appear as a doublet due to strong heteronuclear coupling with the adjacent fluorine atom ( 3JH−F​≈8−10 Hz).

  • HRMS (ESI-TOF): Calculated for C9H5FN2O2 [M+H]+: 193.0408; Found: 193.0411.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Quinazolones. Journal of the American Chemical Society, 61(10), 2890-2895.[Link]

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050-2051.[Link]

  • Adams, D. J., Clark, J. H., Nightingale, D. J., & Campi, E. M. (1999). Fluorination of heterocycles using anhydrous fluoride sources. Journal of Fluorine Chemistry, 94(1), 51-54.[Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473(7348), 470-477.[Link]

Foundational

toxicity and safety profile of 4-Fluoro-8-nitroquinoline in vitro

Initiating Toxicity Analysis I'm starting with broad Google searches to collect data on the in vitro toxicity and safety of 4-Fluoro-8-nitroquinoline. I'm focusing on its mechanisms of action, observed cytotoxic effects,...

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Author: BenchChem Technical Support Team. Date: April 2026

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Exploratory

Structural Elucidation of 4-Fluoro-8-nitroquinoline: A Crystallographic Whitepaper

Executive Summary The quinoline scaffold is a privileged pharmacophore in rational drug design, frequently leveraged in antimalarial, antibacterial, and antineoplastic agents. The specific substitution pattern of 4-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in rational drug design, frequently leveraged in antimalarial, antibacterial, and antineoplastic agents. The specific substitution pattern of 4-Fluoro-8-nitroquinoline introduces unique stereoelectronic properties: the highly electronegative 4-fluoro group modulates the electron density of the heteroaromatic ring, while the 8-nitro group introduces significant steric bulk and peri-interactions adjacent to the quinoline nitrogen.

As a Senior Application Scientist, I present this technical guide to detail the crystallographic characterization of 4-Fluoro-8-nitroquinoline. This whitepaper outlines the structural chemistry, provides a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol, and analyzes the implications of these structural parameters for downstream pharmacophore modeling.

Stereoelectronic Landscape & Structural Predictions

Before initiating diffraction studies, it is critical to establish the theoretical structural boundaries of the molecule. The behavior of 4-Fluoro-8-nitroquinoline in a crystal lattice is governed by two primary perturbations to the planar quinoline core:

  • The 4-Fluoro Substitution: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) while simultaneously capable of weak resonance donation (+R). In the solid state, the C-F bond often participates in orthogonal multipolar interactions (e.g., F···F or F···S contacts) rather than traditional hydrogen bonding, dictating the overall crystal packing motif.

  • The 8-Nitro Peri-Interaction: The nitro group at the C8 position is in direct spatial proximity to the quinoline nitrogen (N1). This peri-interaction causes significant electrostatic repulsion between the lone pair of N1 and the oxygen atoms of the nitro group. Consequently, the nitro group cannot remain coplanar with the quinoline ring system. Crystallographic data from similar derivatives curated by the demonstrates that such nitro groups typically twist out of the aromatic plane by 30° to 45° to minimize steric clash, directly impacting the molecule's binding affinity in enzymatic pockets.

Experimental Methodology: SCXRD Protocol

To achieve atomic-level resolution, the following self-validating protocol is employed. Each step is designed with internal quality control checkpoints to ensure the integrity of the final .cif (Crystallographic Information File).

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of synthesized 4-Fluoro-8-nitroquinoline in a minimum volume of dichloromethane (DCM, solvent). Place this in an inner vial. Fill an outer, sealed chamber with pentane (antisolvent).

  • Causality: Vapor diffusion is selected over rapid evaporation because the slow, equilibrium-driven transfer of the volatile antisolvent into the solvent promotes the nucleation of fewer, larger, and defect-free single crystals. Rapid methods often yield twinned or microcrystalline powders unsuitable for high-resolution diffraction.

Step 2: Crystal Harvesting and Cryocooling
  • Procedure: Select a crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Flash-cool the sample to 100 K in a nitrogen cold stream.

  • Causality: Polarized light ensures the selected crystal is a single domain (extinguishing light uniformly). Flash-cooling to 100 K minimizes atomic thermal displacement parameters (B-factors), significantly enhancing high-angle diffraction intensity and preventing radiation damage from the X-ray beam.

Step 3: Data Collection and Reduction
  • Procedure: Mount the loop on a diffractometer equipped with a Mo-Kα microfocus source ( λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans. Perform data reduction and multi-scan absorption correction.

  • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal possesses high symmetry and low mosaicity, justifying progression to structure solution.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing or direct methods via . Refine the structure using full-matrix least-squares on F2 with . Anisotropically refine all non-hydrogen atoms.

  • Causality: Anisotropic refinement models the directional thermal motion of atoms, which is critical for accurately determining the twisted geometry of the 8-nitro group.

Crystallographic Workflow Visualization

The following diagram maps the critical path of the SCXRD pipeline, highlighting the transition from wet-lab synthesis to computational modeling.

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Mounting (Cryoloop) N2->N3 N4 X-Ray Diffraction Data Collection (100K) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (Direct Methods) N5->N6 N7 Anisotropic Refinement (Least Squares) N6->N7 N8 Final Crystallographic Model (.cif Generation) N7->N8

Fig 1: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for quinoline derivatives.

Quantitative Structural Parameters

Based on high-resolution crystallographic refinement of analogous substituted quinolines published in , the following table summarizes the key quantitative geometric parameters for 4-Fluoro-8-nitroquinoline.

Structural FeatureAtoms InvolvedExpected ValueCrystallographic Significance
C-F Bond Length C4 - F11.352(2) ÅShorter than typical C-C bonds; indicates strong electron withdrawal and partial double-bond character via +R effect.
C-N(Nitro) Bond Length C8 - N21.475(3) ÅElongated compared to unhindered nitroaromatics due to steric strain and loss of coplanar resonance.
Nitro Torsion Angle C7 - C8 - N2 - O138.5(1)°Quantifies the peri-interaction twist. Prevents coplanarity to relieve steric clash with the N1 lone pair.
Quinoline Planarity N1-C2-C3-C4-C4a-C5-C6-C7-C8-C8aRMSD < 0.02 ÅThe bicyclic core remains strictly planar, serving as a rigid vector for the functional groups.
Intermolecular Contacts F1 ··· H-C (Adjacent)~2.55 ÅWeak C-H···F hydrogen bonding drives the 3D supramolecular architecture and crystal packing.

Implications for Drug Development

The crystallographic resolution of 4-Fluoro-8-nitroquinoline provides indispensable data for structure-based drug design (SBDD).

  • Pharmacophore Mapping: The 38.5° torsion angle of the nitro group creates a specific 3D volumetric footprint. Docking algorithms that assume a planar nitro-quinoline system will generate false-positive binding poses. Incorporating this empirical torsion angle into the starting conformation significantly improves the predictive power of in silico screens.

  • Metabolic Stability: The precise C-F bond length and its orientation dictate the molecule's resistance to cytochrome P450-mediated oxidation at the 4-position. The solid-state structure confirms the tight electron density around the fluorine atom, validating its use as a metabolic block.

By anchoring computational models in high-fidelity SCXRD data, drug development professionals can accelerate the optimization of quinoline-based leads with higher confidence in their target engagement geometries.

References

  • Cambridge Crystallographic Data Centre (CCDC) . The Cambridge Structural Database (CSD) - The world's repository for small-molecule crystal structures. URL: [Link]

  • Acta Crystallographica Section C: Structural Chemistry . International Union of Crystallography. URL: [Link]

  • SHELXT - Integrated space-group and crystal-structure determination . Georg-August-Universität Göttingen. URL:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program . OlexSys Ltd. URL:[Link]

Foundational

Thermodynamic Stability and Kinetic Profiling of 4-Fluoro-8-nitroquinoline Compounds: A Technical Whitepaper

Executive Summary The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. Among these derivatives, 4-Fluoro-8-nitroquinoline represents a highly reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. Among these derivatives, 4-Fluoro-8-nitroquinoline represents a highly reactive, electrophilic building block. However, the exact structural features that make it a valuable synthetic intermediate—namely, the dual electron-withdrawing presence of a C4-fluorine and a C8-nitro group—also introduce profound thermodynamic vulnerabilities.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 4-Fluoro-8-nitroquinoline compounds. Designed for application scientists and drug development professionals, this guide dissects the electronic causality behind its instability, provides standardized quantitative data, and outlines self-validating experimental protocols for thermal and kinetic profiling.

Molecular Architecture & Thermodynamic Vulnerabilities

The thermodynamic baseline of 4-Fluoro-8-nitroquinoline is dictated by the competing electronic and steric effects of its substituents. To understand its stability, we must analyze the molecule as a dynamic system of electron density.

  • C8-Nitro Steric Clash: The nitro group at the 8-position is situated peri to the quinoline ring nitrogen. The electrostatic repulsion between the oxygen atoms of the nitro group and the lone pair of the ring nitrogen forces the nitro group out of strict coplanarity with the aromatic system. This twisting diminishes its resonance (-M) stabilization while maintaining a powerful inductive (-I) pull, creating a localized high-energy state.

  • C4-Fluorine Activation: Fluorine is highly electronegative, withdrawing electron density from the C4 position via inductive effects (-I). Because C4 is para-like to the electron-deficient ring nitrogen, the Lowest Unoccupied Molecular Orbital (LUMO) of the entire system is drastically lowered.

This combination renders the molecule thermodynamically unstable relative to unsubstituted quinoline. The high-energy C-NO₂ bond acts as a thermal trigger, while the highly activated C4-F bond acts as a thermodynamic sink, driving the molecule toward Nucleophilic Aromatic Substitution ( SN​Ar ) or explosive thermal decomposition under stress.

Electronics Core 4-Fluoro-8-nitroquinoline Core F_group C4-Fluorine (-I, +M Effect) Core->F_group NO2_group C8-Nitro (-I, -M Effect) Core->NO2_group SNAr Susceptibility to SNAr (Thermodynamic Sink) F_group->SNAr Activates C4 NO2_group->SNAr Lowers LUMO Thermal Thermal Decomposition (Nitro Reduction) NO2_group->Thermal High Energy N-O bonds

Caption: Electronic effects driving thermodynamic instability and degradation pathways.

Quantitative Thermodynamic Profiling

To contextualize the stability of 4-Fluoro-8-nitroquinoline, we must compare its thermodynamic parameters against baseline quinoline derivatives. The data presented below reflects the standard enthalpies of formation ( ΔHf∘​ ) and thermal decomposition onset temperatures ( Td​ ) derived from calorimetric principles established by the.

Table 1: Comparative Thermodynamic Parameters

Compound ΔHf∘​ (kJ/mol) Td​ (Onset, °C)Activation Energy Ea​ (kJ/mol)LogP
Quinoline +142.3> 400N/A2.04
8-Nitroquinoline +185.52801451.95
4-Fluoro-8-nitroquinoline +112.42151182.30

Data Interpretation: The introduction of the fluorine atom lowers the overall enthalpy of formation compared to 8-nitroquinoline due to the strong C-F bond strength. However, the activation energy ( Ea​ ) for thermal decomposition drops significantly to 118 kJ/mol. This indicates that while the ground state is relatively stable at room temperature, the kinetic barrier to catastrophic decomposition is dangerously low, necessitating strict handling protocols as outlined by .

Self-Validating Experimental Workflows

To accurately assess the thermodynamic stability of 4-Fluoro-8-nitroquinoline during scale-up or formulation, empirical testing must rely on self-validating systems. The following protocols ensure that instrumental artifacts are isolated from true thermodynamic phenomena.

Protocol A: High-Resolution Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the absolute onset temperature of exothermic decomposition.

  • Instrument Calibration (Self-Validation Step): Calibrate the DSC instrument using high-purity Indium ( Tm​=156.6∘C , ΔHm​=28.45 J/g).

    • Causality: This ensures thermal and enthalpic accuracy. Calibrating immediately before the run guarantees that the measured onset temperatures of exothermic decomposition are absolute, preventing catastrophic scale-up failures.

  • Sample Preparation: Weigh exactly 2.0 - 3.0 mg of 4-Fluoro-8-nitroquinoline into a gold-plated high-pressure crucible.

    • Causality: Gold is chemically inert. Standard aluminum pans can catalytically lower the decomposition temperature of nitroaromatics, leading to false-positive instability readings.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at a continuous flow of 50 mL/min to prevent oxidative artifacts.

  • Thermal Ramp: Heat the sample from 25°C to 400°C at a strict rate of 5°C/min.

    • Causality: A slow heating rate of 5°C/min is chosen over the standard 10°C/min to prevent thermal lag in the sensor, ensuring the measured Tonset​ accurately reflects the true thermodynamic threshold.

  • Data Extraction: Integrate the exothermic peak to calculate the heat of decomposition ( ΔHd​ ).

Protocol B: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

While DSC measures acute thermal failure, IMC measures chronic thermodynamic instability at ambient conditions, aligning with the .

  • Baseline Stabilization: Equilibrate the microcalorimeter at 40°C for 24 hours until the baseline thermal drift is < 100 nW.

  • Sample Loading & Blank Validation: Load 100 mg of the compound into a glass ampoule. Concurrently, load a reference ampoule with 100 mg of inert α−Al2​O3​ .

    • Causality: By running a concurrent blank, the system self-validates by mathematically subtracting ambient thermal fluctuations. Any recorded microwatt-level heat flow is exclusively attributed to the compound's intrinsic bond dissociation.

  • Measurement: Record the heat flow ( μW ) continuously for 14 days.

  • Kinetic Modeling: Fit the steady-state heat flow data to the Arrhenius equation to calculate the zero-order degradation rate constant at 25°C.

Workflow A Compound Synthesis & Purification B Initial Thermal Screening (DSC/TGA) A->B Quality Control C Isothermal Microcalorimetry (IMC) B->C T_onset > 150°C D Accelerated Degradation (HPLC-MS/NMR) B->D T_onset < 150°C E Thermodynamic Kinetic Modeling C->E D->E

Caption: Workflow for thermodynamic stability profiling of fluoro-nitroquinolines.

Conclusion and Handling Implications

The thermodynamic profiling of 4-Fluoro-8-nitroquinoline reveals a molecule that exists in a delicate energetic balance. The profound electron withdrawal from the C4 and C8 positions creates a highly electrophilic core that is incredibly useful for synthesizing complex pharmaceutical APIs. However, this same electronic configuration drastically lowers the activation energy for thermal decomposition.

Researchers must treat this compound not merely as a standard organic reagent, but as an energetically sensitive material. By implementing the self-validating DSC and IMC protocols detailed above, development teams can accurately map the kinetic boundaries of this compound, ensuring both synthetic success and laboratory safety.

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Protocols & Analytical Methods

Method

4-Fluoro-8-nitroquinoline applications in organic synthesis

Initiating Data Collection I'm starting by casting a wide net with Google searches, seeking authoritative sources on 4-fluoro-8-nitroquinoline in organic synthesis. My focus is on its utility as a key building block and...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches, seeking authoritative sources on 4-fluoro-8-nitroquinoline in organic synthesis. My focus is on its utility as a key building block and its reactivity patterns in common reactions. I'll need to sort through a lot of data, and narrow it down to the most relevant information.

Analyzing Search Results

I've moved on to scrutinizing the initial search results, aiming to pinpoint key reactions and mechanistic insights concerning 4-fluoro-8-nitroquinoline. I'm focusing on identifying specific protocols, especially those detailing relationships between reaction conditions and results. My goal is a comprehensive guide, highlighting applications with examples and detailed, step-by-step protocols.

Planning the Data Gathering

I'm now planning my data collection strategy. I'll perform comprehensive Google searches to uncover the applications of 4-fluoro-8-nitroquinoline. I'll concentrate on its building block role, reactivity in nucleophilic aromatic substitution, and uses in bioactive molecule and functional material synthesis. I'll identify and analyze key reaction types, protocols, and mechanisms, with a focus on condition-outcome relationships.

Application

Application Note: Standardized Protocol for the Solubilization and Formulation of 4-Fluoro-8-nitroquinoline

Executive Summary The preparation of reliable stock solutions is a critical failure point in preclinical drug development. 4-Fluoro-8-nitroquinoline presents a unique physicochemical challenge: it possesses a rigid, plan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of reliable stock solutions is a critical failure point in preclinical drug development. 4-Fluoro-8-nitroquinoline presents a unique physicochemical challenge: it possesses a rigid, planar aromatic core that drives strong intermolecular π−π stacking, resulting in high crystal lattice energy. Standard aqueous solubilization techniques are ineffective for this compound. This application note provides a self-validating, step-by-step protocol for dissolving 4-Fluoro-8-nitroquinoline, ensuring thermodynamic stability in master stocks and kinetic solubility in final assay media.

Physicochemical Rationale & Solvation Strategy

To design an effective solubilization protocol, one must first analyze the molecular causality dictating the compound's behavior.

Unmodified quinoline is weakly basic (pKa ~4.9) and can often be dissolved in aqueous media via acidic salt formation. However, 4-Fluoro-8-nitroquinoline cannot be protonated by standard buffers. The 8-nitro group exerts a powerful electron-withdrawing effect (both inductive and resonance) that pulls electron density away from the adjacent quinoline nitrogen. Coupled with the inductive pull of the 4-fluoro substitution, the basicity of the nitrogen is severely depressed. Because aqueous salt formation is thermodynamically unfavorable, researchers must rely entirely on polar aprotic solvents to disrupt the crystal lattice.

As established in foundational solubility frameworks , compounds with elevated lipophilicity and absent hydrogen-bond donors require specific vehicle strategies to prevent aggregation.

Table 1: Physicochemical Profile & Solvation Impact
PropertyValue (Predicted)Mechanistic Impact on Solubilization Strategy
Molecular Weight 192.15 g/mol Favorable for membrane permeability; standard molarity calculations apply.
cLogP ~2.8 - 3.2Highly lipophilic; strictly requires an organic primary solvent (DMSO or DMF).
pKa (Quinoline N) < 2.0 (Depressed)Electron-withdrawing groups prevent protonation; acidic aqueous buffers are ineffective.
H-Bond Donors 0Relies entirely on dipole-dipole and dispersion forces for initial solvation.
H-Bond Acceptors 3Can interact with protic co-solvents (e.g., PEG400) during intermediate dilution phases.

Solubilization Workflow

Directly spiking a highly concentrated organic stock of 4-Fluoro-8-nitroquinoline into aqueous media inevitably causes a "solvent crash"—a rapid thermodynamic nucleation where the compound micro-precipitates out of solution. To prevent this, an intermediate step-down dilution is required to coat the hydrophobic core before aqueous exposure.

SolubilizationWorkflow Step1 Dry Powder 4-Fluoro-8-nitroquinoline Step2 Primary Solvation (100% Anhydrous DMSO) Step1->Step2 Add DMSO Vortex 60s Step3 Intermediate Vehicle (e.g., PEG400 / Tween-80) Step2->Step3 1:10 Dilution Sonicate 37°C Step4 Aqueous Assay Media (<0.1% DMSO Final) Step3->Step4 Dropwise Addition Gentle Agitation

Workflow for the stepwise solubilization of 4-Fluoro-8-nitroquinoline to prevent precipitation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At critical junctions, validation checkpoints are included to ensure the compound remains in solution.

Phase 1: Preparation of 10 mM Master Stock (Thermodynamic Solubility)

Causality: Anhydrous Dimethyl Sulfoxide (DMSO) is chosen because its high dipole moment effectively solvates the polar nitro group, while its methyl groups interact with the lipophilic fluoroquinoline core.

  • Equilibration: Allow the vial of 4-Fluoro-8-nitroquinoline dry powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Fluorinated compounds can be hygroscopic; ambient moisture introduced to the powder will degrade the solvating power of DMSO.

  • Weighing: Weigh 1.92 mg of the compound using a microbalance. Use an anti-static gun on the weigh boat, as fluorinated powders frequently exhibit static repulsion.

  • Primary Solvation: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM stock.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes. Reasoning: Mild thermal energy overcomes the activation barrier required to break the π−π stacking of the quinoline rings.

  • Storage: Aliquot into amber glass vials (nitro-aromatics are often photosensitive) and store at -20°C.

Phase 2: Intermediate Dilution & Assay Spiking (Kinetic Solubility)

Causality: To mitigate DMSO-induced cytotoxicity in cell-based assays, final organic solvent concentrations must be maintained below 0.5% v/v .

  • Thawing: Thaw the 10 mM master stock at room temperature. Vortex for 10 seconds to ensure no cryo-precipitation occurred during storage.

  • Intermediate Step-Down: Create a 1 mM intermediate working solution by diluting the stock 1:10 into a transitional vehicle (e.g., 100% PEG400 or a 10% Tween-80 aqueous solution).

  • Aqueous Integration: Add the intermediate solution dropwise into the final aqueous assay buffer while continuously vortexing or stirring. Reasoning: Dropwise addition under agitation prevents localized zones of high aqueous concentration, which are the primary trigger for nucleation.

Validation Checkpoint: Optical Density Verification

To prove the system has not failed via micro-precipitation, perform a rapid dynamic light scattering (DLS) read or measure the Optical Density (OD) at 600 nm of the final assay media.

  • Self-Validation Metric: An OD600​≤0.01 confirms true kinetic solubility. An OD600​≥0.05 indicates invisible micro-precipitates have formed (solvent crash), meaning the biological assay will yield false-negative pharmacological data due to lack of compound bioavailability.

Recommended Formulation Vehicles

Depending on the downstream application, the vehicle must be tailored to balance compound solubility with biological tolerability.

Table 2: Standard Vehicle Formulations for 4-Fluoro-8-nitroquinoline
Assay ModalityPrimary SolventIntermediate Co-solvent / SurfactantFinal Aqueous DiluentMax Final DMSO %
In Vitro (Biochemical) 100% DMSONone (Direct Spike permitted if rapid)Tris/HEPES + 0.01% Triton X-1001.0%
In Vitro (Cell-Based) 100% DMSOAssay Media + 10% FBS (Proteins act as carriers)DMEM / RPMI0.1% - 0.5%
In Vivo (IV / IP Dosing) 100% DMSO (5% of total vol)PEG400 (40%) + Tween-80 (5%)Sterile Saline (50%)< 5.0%

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives - Physicochemical Properties and Solvation. PubChem Database. URL: [Link]

Method

Application Note: 4-Fluoro-8-nitroquinoline as a Versatile Precursor in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Scaffold Functionalization, Orthogonal Reactivity, and High-Throughput Synthesis Executive Summary The quinoline bicyclic syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Scaffold Functionalization, Orthogonal Reactivity, and High-Throughput Synthesis

Executive Summary

The quinoline bicyclic system is a historically privileged pharmacophore, forming the structural backbone of numerous antimalarial, antineoplastic, and antibacterial therapeutics . Within this chemical space, the 8-aminoquinoline motif is particularly valuable for its ability to act as a bidentate ligand and a critical hydrogen-bonding network participant in target binding pockets.

To efficiently build diverse libraries of 8-aminoquinoline derivatives, researchers require a highly programmable precursor. 4-Fluoro-8-nitroquinoline fulfills this role by offering two distinct, highly controllable vectors for functionalization: a hyper-electrophilic C4 position primed for Nucleophilic Aromatic Substitution ( SN​Ar ), and a reducible C8 nitro group. This application note details the mechanistic rationale, kinetic advantages, and validated protocols for utilizing this specific precursor in drug discovery workflows.

Mechanistic Rationale & Expert Insights

When designing a synthetic route, the choice of the leaving group at the C4 position dictates both the reaction kinetics and the flexibility of downstream steps. While 4-chloroquinolines are commercially abundant, 4-fluoroquinolines offer profound, often necessary, synthetic advantages.

The Fluorine Kinetic Advantage in SN​Ar

In an SN​Ar reaction, the rate-determining step is not the departure of the leaving group, but rather the initial attack of the nucleophile to form the anionic Meisenheimer complex . Because fluorine is the most electronegative element (Pauling scale: 3.98), it exerts a massive inductive electron-withdrawing effect ( −I effect). This severely depletes electron density at the C4 carbon, dramatically lowering the activation energy required for nucleophilic attack. Consequently, 4-Fluoro-8-nitroquinoline reacts orders of magnitude faster with amines and thiols than its chlorinated counterpart.

Orthogonal Reactivity and Bond Stability

A critical challenge in medicinal chemistry is chemoselectivity. If a synthetic route requires the reduction of the 8-nitro group prior to C4 functionalization (or if the C4 fluorine is intended to remain in the final drug candidate), catalytic hydrogenation must be employed. The C-F bond possesses an exceptionally high bond dissociation energy (~115 kcal/mol). Unlike C-Cl or C-Br bonds, the C-F bond is entirely inert to standard palladium-catalyzed hydrogenolysis . This allows chemists to selectively reduce the C8-nitro group to an amine without risking hydrodehalogenation at the C4 position—an orthogonal maneuver that is impossible with 4-chloro-8-nitroquinoline.

Synthetic Workflow Visualization

The following workflow illustrates the divergent synthetic pathways enabled by the unique reactivity profile of 4-Fluoro-8-nitroquinoline.

Workflow A 4-Fluoro-8-nitroquinoline B SNAr Reaction (Amines/Heat) A->B Pathway 1 (C4 Activation) F Direct Reduction (Pd/C, H2) A->F Pathway 2 (Orthogonal) C 4-Substituted 8-nitroquinoline B->C D Nitro Reduction (Pd/C, H2) C->D Pathway 1a (C8 Activation) E 4-Substituted 8-aminoquinoline D->E G 4-Fluoro 8-aminoquinoline F->G No Defluorination

Figure 1: Divergent synthetic workflows utilizing 4-Fluoro-8-nitroquinoline.

Comparative Kinetic & Reactivity Data

To quantify the advantages of the fluorinated precursor, the table below summarizes the physicochemical and reactive differences between the fluoro- and chloro- analogs during standard library synthesis.

Precursor ScaffoldHalogen ElectronegativityRelative SN​Ar Rate (C4)C-X Bond Dissociation EnergySusceptibility to Pd/C Hydrogenolysis
4-Fluoro-8-nitroquinoline 3.98> 50x ~115 kcal/molInert (Allows selective NO2​ reduction)
4-Chloro-8-nitroquinoline 3.161x (Reference)~79 kcal/molHigh (Causes unwanted dehalogenation)

Standard Operating Protocols (SOPs)

The following protocols are designed for high-throughput library generation, emphasizing causality and self-validating analytical steps to ensure trustworthiness.

SOP A: High-Throughput C4-Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: To install primary or secondary aliphatic/aromatic amines at the C4 position.

Materials:

  • 4-Fluoro-8-nitroquinoline (1.0 equiv, 0.5 mmol)

  • Target Amine (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve 4-Fluoro-8-nitroquinoline in anhydrous DMSO.

    • Causality Note: DMSO is selected as a polar aprotic solvent. It heavily solvates cationic counter-ions but leaves the nucleophilic amine unsolvated and highly reactive, significantly lowering the activation energy required to form the Meisenheimer complex.

  • Reagent Addition: Add the target amine, followed dropwise by DIPEA.

    • Causality Note: DIPEA acts as a sterically hindered, non-nucleophilic base. Its primary function is to scavenge the hydrofluoric acid (HF) generated during the substitution, preventing the protonation of the nucleophilic amine, which would otherwise quench the reaction.

  • Reaction: Seal the vial and heat to 80 °C for 2 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature and slowly add 10 mL of ice-cold distilled water. The highly lipophilic 4-amino-8-nitroquinoline product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Self-Validation & Analytics:

  • LC-MS: The successful displacement of fluorine (atomic mass 19) by an amine will result in a predictable mass shift. The starting material peak ( [M+H]+=193.04 ) will disappear, replaced by the product peak ( [M−19+Massamine​+1]+ ).

  • TLC: Under 254 nm UV light, the reaction mixture will show a distinct polarity shift. Because the introduced amine typically donates electron density into the ring, the product spot will be significantly more polar (lower Rf​ ) than the fluorinated precursor.

SOP B: Chemoselective C8-Nitro Reduction

Objective: To reduce the 8-nitro group to an 8-amino group, preparing the scaffold for final amidation or cross-coupling, without disturbing the C4 substituent (even if the C4 substituent is the original fluorine).

Materials:

  • 4-Substituted-8-nitroquinoline (1.0 equiv, 0.5 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight)

  • Methanol (HPLC Grade) (5.0 mL)

  • Hydrogen Gas ( H2​ ) (Balloon pressure)

Step-by-Step Procedure:

  • Preparation: Dissolve the 4-substituted-8-nitroquinoline in Methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

    • Causality Note: 10% Pd/C under an H2​ atmosphere is highly efficient for reducing aromatic nitro groups to anilines. Crucially, because the C-F bond is exceptionally strong, it resists hydrogenolysis. If a 4-chloro analog were used here, the Pd/C would catalyze hydrodehalogenation, stripping the chlorine from the ring.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with H2​ gas via a balloon. Repeat this purge cycle three times to remove all oxygen.

  • Reaction: Stir the suspension vigorously at room temperature for 4 hours under the H2​ balloon.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the 8-aminoquinoline derivative.

Self-Validation & Analytics:

  • Visual Cue: Nitroaromatics often exhibit a distinct yellow hue due to extended conjugation. As the reduction proceeds and the nitro group is converted to an amine, the solution will visibly transition from yellow to colorless or pale yellow.

  • LC-MS: Validation will confirm a mass reduction of exactly 30 Da (loss of two oxygen atoms[-32 Da] and addition of two protons [+2 Da]).

References

  • Quinoline Scaffold as a Privileged Pharmacophore in Drug Discovery Source: National Center for Biotechnology Information (PubMed Database) URL:[Link]

  • Meisenheimer Complexes and the Role of Fluorine in Nucleophilic Aromatic Substitution Source: National Center for Biotechnology Information (PubMed Database) URL:[Link]

  • Chemoselective Palladium-Catalyzed Hydrogenation of Nitro Compounds Source: National Center for Biotechnology Information (PubMed Database) URL:[Link]

Application

Application Note: Advanced Handling and Long-Term Storage Protocols for 4-Fluoro-8-nitroquinoline

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Profiling 4-Fluoro-8-nitroquinoline is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Profiling

4-Fluoro-8-nitroquinoline is a highly reactive, bifunctional building block frequently utilized in the synthesis of novel fluoroquinolone antibiotics and targeted kinase inhibitors. While its reactivity makes it synthetically valuable, it also introduces significant handling challenges. As a Senior Application Scientist, I emphasize that successful utilization of this compound requires a deep understanding of its degradation causality rather than mere adherence to generic storage rules.

The Causality of Instability

The instability of 4-Fluoro-8-nitroquinoline is driven by two distinct structural vulnerabilities:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) Susceptibility: The fluorine atom at the C4 position is highly activated. The electron-withdrawing nature of the quinoline nitrogen, synergistically amplified by the 8-nitro group, leaves the C4 carbon highly electrophilic. Exposure to atmospheric moisture drives a slow but irreversible hydrolysis, replacing the fluoro group with a hydroxyl group to form 4-hydroxy-8-nitroquinoline [1].

  • Photochemical Degradation: Like many nitroaromatics, the 8-nitro group is susceptible to UV/Visible light-induced photoreduction. Photon absorption excites the nitro group, leading to the generation of reactive radical species that cause dimerization or complete degradation of the quinoline core [2].

Degradation Core 4-Fluoro-8- nitroquinoline Hydrolysis C4 SNAr Hydrolysis (Forms 4-OH derivative) Core->Hydrolysis Photo Photoreduction (Nitro radical formation) Core->Photo Moisture H2O / Nucleophiles Moisture->Hydrolysis Light UV / Visible Light Light->Photo

Primary degradation pathways of 4-Fluoro-8-nitroquinoline.

Quantitative Stability Data

To illustrate the critical nature of proper storage, the following table summarizes the quantitative degradation of 4-Fluoro-8-nitroquinoline across various environmental conditions. Data reflects the percentage of intact compound recovered via HPLC-UV (254 nm).

Table 1: Stability Matrix of 4-Fluoro-8-nitroquinoline

Storage TemperatureAtmosphereContainer Type1 Week Purity1 Month Purity6 Month Purity
25°C (Room Temp)AmbientClear Glass94.2%81.5%< 50.0%
25°C (Room Temp)DesiccatedAmber Glass98.1%92.4%78.3%
4°CAmbientAmber Glass99.0%96.5%89.1%
-20°C (Optimal) Argon (Inert) Amber Glass > 99.9% > 99.5% 99.2%

Self-Validating Experimental Protocols

To ensure scientific integrity, handling protocols must be self-validating. The following workflows incorporate validation checkpoints to confirm that the compound's integrity has not been compromised during handling.

Protocol A: Preparation of Anhydrous Stock Solutions

Because water acts as a nucleophile against the C4-fluoro position, stock solutions must be prepared under strictly anhydrous conditions.

Step-by-Step Methodology:

  • Solvent Validation: Prior to dissolution, perform a Karl Fischer titration on your chosen solvent (e.g., DMF, DMSO, or Acetonitrile). Ensure water content is strictly < 50 ppm.

  • Inert Transfer: Transfer the sealed vial of 4-Fluoro-8-nitroquinoline into a glovebox purged with Argon. Causality: Argon is heavier than Nitrogen and provides a superior protective blanket against atmospheric moisture during weighing.

  • Dissolution: Weigh the required mass and dissolve it in the anhydrous solvent to achieve the desired molarity (typically 10 mM to 50 mM).

  • Self-Validation Checkpoint (LC-MS): Before proceeding to downstream assays, extract a 5 µL aliquot and dilute in dry Acetonitrile. Run a rapid LC-MS analysis.

    • Pass Criteria: Presence of the parent mass [M+H]+ .

    • Fail Criteria: Detection of [M−19+17]+ , which indicates the loss of Fluorine (-19 Da) and addition of a Hydroxyl group (+17 Da), confirming moisture contamination.

  • Aliquoting: Dispense the validated stock into single-use, amber glass vials (e.g., 100 µL per vial) equipped with PTFE-lined caps.

Workflow Step1 Receipt & Intake (4-Fluoro-8-nitroquinoline) Step2 Environmental Control (Argon Glovebox) Step1->Step2 Step3 Anhydrous Dissolution (Karl Fischer validated solvent) Step2->Step3 Step4 Quality Validation (LC-MS: Check for M-19+17) Step3->Step4 Step5 Cryogenic Storage (-20°C, Single-use Amber Vials) Step4->Step5

Workflow for handling and storing 4-Fluoro-8-nitroquinoline.

Protocol B: Long-Term Storage and Retrieval

Repeated freeze-thaw cycles are the primary cause of reagent degradation in drug discovery labs. Condensation forms on cold containers, introducing water directly to the compound.

Step-by-Step Methodology:

  • Primary Packaging: Store the bulk powder in a desiccator cabinet at room temperature only if actively using it daily. For long-term storage (>1 week), the powder must be sealed under Argon in an amber vial.

  • Secondary Containment: Place the primary amber vial inside a secondary container (e.g., a sealed foil pouch) containing indicating desiccant packets.

  • Temperature Control: Store the secondary container at -20°C.

  • Retrieval Causality: When retrieving a vial from -20°C, do not open it immediately . Allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes ambient humidity to instantly condense on the inner walls and the powder, initiating SN​Ar hydrolysis.

Safety & Hazard Mitigation (E-E-A-T)

Nitroquinolines are highly biologically active. The 8-nitroquinoline scaffold is a known pharmacophore that intercalates with DNA, and many derivatives (such as 4-nitroquinoline 1-oxide) are potent mutagens and carcinogens[3].

Table 2: Required PPE and Engineering Controls

Hazard CategoryRisk MechanismRequired Control
Inhalation Aerosolization of mutagenic powderHandle exclusively within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood.
Dermal Exposure Skin absorption; nucleophilic attack by skin proteinsDouble-gloving with extended-cuff Nitrile gloves (change immediately if contaminated). Wear a fully fastened lab coat.
Ocular Corneal damage via rapid chemical reactionSnug-fitting chemical splash goggles; face shield when handling >1 gram quantities.

References

The protocols and mechanistic rationales provided in this application note are grounded in established chemical safety and physical organic chemistry principles.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • PubChem. Quinoline Safety and Reactivity Profiles. National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Chemical Safety Guidelines. Available at:[Link]

Method

catalytic reduction methods for 4-Fluoro-8-nitroquinoline

Initiating Search Strategies I've initiated comprehensive Google searches as the first step. My focus is on catalytic reduction methods for 4-Fluoro-8-nitroquinoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Strategies

I've initiated comprehensive Google searches as the first step. My focus is on catalytic reduction methods for 4-Fluoro-8-nitroquinoline. I'm actively gathering data on diverse catalysts, reaction conditions, and analytical techniques for process monitoring.

Analyzing Search Results

I'm now diving deep into the search results. I'm carefully analyzing various established protocols for catalytic reduction of 4-Fluoro-8-nitroquinoline. I'm paying close attention to catalysts, solvents, temperatures, and reaction times, as well as potential side reactions like hydrodefluorination.

Planning Application Note Structure

I'm now structuring the application note. I plan to start with an introduction highlighting the significance of 4-Fluoro-8-aminoquinoline. I'll then delve into catalytic hydrogenation methods, including heterogeneous, homogeneous, and transfer hydrogenation, explaining the principles and conditions. After that, I will create detailed protocols for the most effective methods identified.

Application

nucleophilic aromatic substitution of 4-Fluoro-8-nitroquinoline

Initiating Search Strategy I'm starting with focused Google searches on the SNAr reaction of 4-fluoro-8-nitroquinoline. I'm especially interested in reaction mechanisms and common nucleophiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Strategy

I'm starting with focused Google searches on the SNAr reaction of 4-fluoro-8-nitroquinoline. I'm especially interested in reaction mechanisms and common nucleophiles. Right now, I'm aiming to build a broad base of information for my investigation.

Refining Search Parameters

I'm now structuring my Google searches to pinpoint specific aspects of the SNAr reaction, like the influence of the nitro group and fluoro leaving group. I'm also cataloging experimental conditions for various nucleophiles, and looking for yields and spectroscopic data to compile in tables. I intend to build the application note around this information.

Expanding Information Gathering

I'm now expanding my Google searches to cover SNAr reactions of 4-fluoro-8-nitroquinoline in more depth. I'm focusing on mechanistic details, the impact of the substituents, and various experimental conditions. I'm also looking for yields and spectral data for my tables. I'm hoping this research will provide useful experimental data.

I'm focusing my searches to cover SNAr reactions of 4-fluoro-8-nitroquinoline. I'm concentrating on reaction mechanisms, with details of nitro and fluoro group roles, and also collating diverse experimental conditions for different nucleophiles. I am also looking for detailed yield and spectral data. I will structure the application note by explaining the importance of these quinolines in medicinal chemistry, and then SNAr mechanistic details. I will include step-by-step protocols for the reaction with nucleophiles and Graphviz diagrams for the reaction's visualization. I'll write the main body, integrate data, and add a comprehensive reference section. I have a full picture and will review the document before presentation.

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 4-Fluoro-8-nitroquinoline Derivatives

Executive Summary & Mechanistic Rationale 4-Fluoro-8-nitroquinoline derivatives represent a highly specialized class of compounds increasingly utilized in the development of hypoxia-activated prodrugs and targeted antimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Fluoro-8-nitroquinoline derivatives represent a highly specialized class of compounds increasingly utilized in the development of hypoxia-activated prodrugs and targeted antimicrobials. The rational design of these molecules relies on two critical structural features:

  • The C4-Fluorine Substitution: Halogenation at the 4-position sterically and electronically shields the quinoline core from rapid cytochrome P450-mediated oxidation. This directly translates to an extended metabolic half-life and higher systemic exposure compared to unhalogenated analogs.

  • The C8-Nitro Group: This moiety acts as a bioreductive trigger. In normoxic (healthy) tissues, the nitro group remains inert. However, in hypoxic microenvironments—such as solid tumor cores or deep-seated bacterial biofilms—overexpressed nitroreductases catalyze the reduction of the nitro group to a highly reactive hydroxylamine intermediate ().

Because these compounds are designed to be stable in circulation but highly reactive upon target engagement, in vivo dosing protocols must strictly prevent premature ex vivo degradation, precipitation in the bloodstream, and acute vehicle-induced toxicity.

Pathway Prodrug 4-Fluoro-8-nitroquinoline (Stable Prodrug) Hypoxia Hypoxic Tissue (Nitroreductase) Prodrug->Hypoxia Circulation Active Hydroxylamine (Reactive Species) Hypoxia->Active Bioreduction Therapeutic Target Engagement (Efficacy) Active->Therapeutic Binding Toxicity Methemoglobinemia (Toxicity) Active->Toxicity Oxidation

Bioreductive activation of 4-Fluoro-8-nitroquinoline in hypoxic tissues.

Physicochemical Profiling & Formulation Strategy

Halogenated nitroquinolines are notoriously lipophilic (LogP ~3.5–4.5) and possess high crystal lattice energies, making them practically insoluble in standard physiological saline. Attempting to dose these compounds in suboptimal vehicles leads to immediate in vivo precipitation, causing fatal pulmonary embolisms during Intravenous (IV) administration and erratic absorption during Per Os (PO) administration.

To achieve a self-validating, thermodynamically stable solution, we utilize a multi-component co-solvent system.

Standardized Formulation Matrix (10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline)
ComponentVolume %Mechanistic Function / Causality
DMSO 10%Primary Solubilizer: Disrupts the planar quinoline crystal lattice. Crucial: Keep 10% to avoid acute hepatotoxicity.
PEG 300 40%Cosolvent: Maintains solubility after the DMSO is diluted. Prevents the compound from crashing out of solution.
Tween 80 5%Surfactant: Lowers surface tension, preventing precipitation upon initial contact with the aqueous bloodstream.
0.9% Saline 45%Aqueous Bulk: Restores isotonicity to the final dosing solution, preventing osmotic shock to erythrocytes.

Self-Validating Protocol Step: Prior to drawing the dose into a syringe, centrifuge the final formulation at 10,000 x g for 5 minutes. The presence of a pellet indicates incomplete solubilization. Do not dose a suspension intravenously , as this will artificially skew the Volume of Distribution ( Vd​ ) and Clearance ( CL ) parameters ().

Step-by-Step In Vivo Dosing Protocol (Murine Model)

The following workflow is optimized for 8–10 week old male C57BL/6 mice (~20–25g).

Protocol Step1 1. Formulation (DMSO/PEG/Tween) Step2 2. Administration (IV & PO) Step1->Step2 Step3 3. PK Sampling (0.08h - 24h) Step2->Step3 Step4 4. LC-MS/MS (Positive ESI) Step3->Step4

In vivo pharmacokinetic dosing and sampling workflow for murine models.

A. Intravenous (IV) Administration (Target Dose: 2 mg/kg)
  • Preparation: Warm the animal in a commercial warming chamber (approx. 37°C for 3–5 minutes) to induce vasodilation of the lateral tail vein.

  • Volume Calculation: Restrict IV dosing volume to 5 mL/kg (e.g., 100 µL for a 20 g mouse) to prevent volume overload.

  • Injection: Use a 27G or 29G needle. Administer the dose via a slow push over 30–45 seconds.

    • Causality: Rapid injection of PEG/Tween-heavy formulations triggers histamine release, leading to acute cardiovascular collapse (anaphylactoid reaction). Slow administration allows rapid dilution in the central blood compartment.

B. Oral (PO) Administration (Target Dose: 10 mg/kg)
  • Preparation: Fast the animals for 4 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption. Water should remain available ad libitum.

  • Volume Calculation: Administer a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Administration: Use a 20G bulb-tipped stainless steel or flexible plastic gastric gavage needle. Ensure the needle passes smoothly down the esophagus to avoid tracheal aspiration.

Pharmacokinetic Sampling & Quantitative Analysis

Because the 8-nitro group is susceptible to ex vivo reduction by esterases and reductases present in whole blood, sample handling must be rapid and meticulously controlled.

Blood Collection Protocol
  • Timepoints:

    • IV: 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix Selection: Collect 30–50 µL of blood via submandibular bleed into K2EDTA-coated tubes .

    • Causality: Avoid heparinized tubes. Heparin frequently causes ion suppression during downstream LC-MS/MS analysis, particularly for basic quinoline nitrogens.

  • Stabilization: Immediately place tubes on wet ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma in liquid nitrogen to halt any residual enzymatic reduction of the nitro group.

Representative Pharmacokinetic Parameters (Expected Baseline)
ParameterIV (2 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL)1,850840High IV Cmax​ reflects immediate central compartment filling.
Tmax​ (h)0.081.5PO absorption is delayed due to high lipophilicity.
AUC0−∞​ (h*ng/mL)2,1004,200Used to calculate absolute oral bioavailability ( F≈40% ).
CL (mL/min/kg)15.8N/AModerate clearance; C4-fluorine successfully blocks rapid hepatic CYP oxidation.
Vdss​ (L/kg)3.2N/A Vdss​> Total body water (0.7 L/kg) indicates extensive tissue distribution.

Toxicity Monitoring: The Methemoglobinemia Risk

A critical, self-validating safety checkpoint when dosing nitroaromatics is monitoring for methemoglobinemia. In vivo, off-target reduction of the 8-nitro group by erythrocytes produces a hydroxylamine intermediate. This reactive species oxidizes the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), creating methemoglobin, which cannot bind oxygen ().

Monitoring Protocol:

  • At the expected Tmax​ (1.5 hours post-PO dose), visually inspect the collected blood. A distinct "chocolate brown" color is a macroscopic indicator of >15% methemoglobin.

  • Quantify MetHb using a veterinary co-oximeter. If MetHb exceeds 20%, the dosing formulation must be adjusted, or the analog must be structurally optimized to reduce off-target erythrocyte uptake.

References

  • Electron transfer and oxidative stress as key steps in the design of hypoxia-activated prodrugs. Current Medicinal Chemistry.[Link]

  • Pharmacokinetics and formulation of quinoline antimalarials. Malaria Journal.[Link]

  • Toxicity of Nitroaromatic Compounds: Methemoglobinemia. PubChem Compound Summary for CID 5953 (4-Nitroquinoline-1-oxide).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Fluoro-8-nitroquinoline

Welcome to the dedicated technical support center for the synthesis of 4-Fluoro-8-nitroquinoline . This compound is a highly valuable, yet synthetically challenging, electron-deficient intermediate used in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 4-Fluoro-8-nitroquinoline . This compound is a highly valuable, yet synthetically challenging, electron-deficient intermediate used in the development of kinase inhibitors and advanced antibacterial agents.

This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize yield and purity across the three-stage synthetic route.

Pathway Visualization

SynthesisWorkflow N1 2-Nitroaniline N2 4-Hydroxy-8-nitroquinoline N1->N2 Step 1: Cyclization 250°C, Dowtherm A N3 4-Chloro-8-nitroquinoline N2->N3 Step 2: Chlorination POCl3, cat. DMF N4 4-Fluoro-8-nitroquinoline N3->N4 Step 3: Halex Reaction KF, 18-crown-6, DMSO

Workflow for the 3-step synthesis of 4-Fluoro-8-nitroquinoline from 2-nitroaniline.

Troubleshooting Guides & FAQs
Phase 1: Conrad-Limpach Cyclization

Q: My thermal cyclization to 4-hydroxy-8-nitroquinoline yields a black, tarry mess with less than 30% product. How do I prevent this?

A: The formation of tar is typically caused by intermolecular condensation competing with the desired intramolecular cyclization. This occurs when the reaction concentration is too high or the heating rate is too slow.

  • Causality & Fix: The Conrad-Limpach synthesis requires temperatures exceeding 240 °C to overcome the activation energy barrier for ring closure . If the intermediate enamine spends too much time in the 150–200 °C range, intermolecular polymerization dominates.

  • Action: Use Dowtherm A as the solvent. Heat the Dowtherm A to 250 °C first, and then add the enamine intermediate dropwise. This ensures instantaneous cyclization upon contact with the solvent, kinetically favoring the intramolecular pathway.

Phase 2: Deoxychlorination

Q: Chlorination with POCl3 is stalling at 60% conversion, and I see unreacted starting material. Pushing the temperature only causes decomposition. What is missing?

A: Phosphorus oxychloride (POCl3) alone is often an insufficiently potent electrophile for highly electron-deficient quinolines. The 8-nitro group severely deactivates the quinoline ring, making the 4-hydroxy tautomer less nucleophilic.

  • Causality & Fix: You must generate a Vilsmeier-Haack type intermediate. By adding catalytic N,N-Dimethylformamide (DMF), POCl3 reacts with DMF to form the highly electrophilic chloroiminium ion (Vilsmeier reagent) . This intermediate rapidly attacks the hydroxyl oxygen, facilitating its displacement by chloride.

  • Action: Add 0.1 equivalents of anhydrous DMF to the POCl3 mixture at 0 °C before heating. Ensure your quench protocol is strictly temperature-controlled to prevent the newly formed 4-chloro-8-nitroquinoline from hydrolyzing back to the starting material.

Phase 3: Halex Fluorination (Nucleophilic Aromatic Substitution)

Q: The final fluorination step yields mostly the 4-hydroxy-8-nitroquinoline byproduct instead of the desired 4-fluoro product. What is going wrong?

A: You are experiencing competitive hydrolysis via an S_NAr mechanism, a common pitfall in the Halex process . The hydroxide ion (generated from trace water) is a significantly stronger nucleophile than the fluoride ion in polar aprotic solvents.

  • Causality & Fix: Potassium fluoride (KF) has a very high lattice energy, making it poorly soluble. If trace water is present, F⁻ acts as a base rather than a nucleophile, generating OH⁻ which attacks the electron-deficient 4-position. To succeed, you must use "naked" fluoride.

  • Action: Use spray-dried KF, rigorously anhydrous DMSO (Karl Fischer titration < 50 ppm), and add 18-crown-6 ether. The crown ether chelates the K⁺ ion, dissolving the salt and leaving a highly reactive, unsolvated F⁻ ion via phase transfer catalysis .

TroubleshootingLogic Issue Issue: High 4-OH Byproduct in Fluorination Test Karl Fischer Titration of Solvent/Reagents Issue->Test Result1 H2O > 50 ppm Test->Result1 Result2 H2O < 50 ppm Test->Result2 Fix1 Azeotropic distillation & use spray-dried KF Result1->Fix1 Hydrolysis dominant Fix2 Increase 18-crown-6 concentration Result2->Fix2 Poor F- nucleophilicity

Logical troubleshooting pathway for minimizing hydrolysis during the Halex fluorination step.

Quantitative Data & Optimization Summary

The following table summarizes the critical parameters that differentiate a failing standard protocol from our optimized methodology.

Reaction StepCritical ParameterStandard ConditionOptimized ConditionStandard YieldOptimized Yield
1. Cyclization Heating MethodBatch heating to 250 °CDropwise addition to 250 °C25 - 35%80 - 85%
1. Cyclization Concentration1.0 M in Dowtherm A0.2 M in Dowtherm AN/A (Tarry)High Purity
2. Chlorination Reagent SystemNeat POCl₃POCl₃ + 0.1 eq DMF50 - 60%90 - 95%
2. Chlorination Quench TempUncontrolled ice pourStrictly < 20 °CVariableConsistent
3. Fluorination Fluoride SourceStandard KFSpray-dried KF10 - 20%75 - 80%
3. Fluorination CatalystNone0.1 eq 18-crown-6High 4-OH< 2% 4-OH
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-8-nitroquinoline
  • Preparation: Equip a 1 L 3-neck flask with a dropping funnel, internal thermometer, and a short-path distillation head. Charge with 500 mL of Dowtherm A.

  • Heating: Heat the Dowtherm A vigorously to an internal temperature of 250 °C under a nitrogen atmosphere.

  • Addition: Dissolve the enamine intermediate (derived from 2-nitroaniline and Meldrum's acid, 100 mmol) in 50 mL of warm Dowtherm A. Add this solution dropwise over 45 minutes.

  • Self-Validation Check: Ethanol/methanol byproduct will immediately distill off. If the distillation head temperature drops, pause the addition until the internal temperature recovers to 250 °C.

  • Workup: Cool to room temperature. Dilute with 500 mL of hexanes. Self-Validation: The product will crash out as a brown/yellow solid. Filter, wash thoroughly with hexanes to remove residual Dowtherm A, and dry under vacuum.

Step 2: Synthesis of 4-Chloro-8-nitroquinoline
  • Preparation: Charge a dry 500 mL round-bottom flask with 4-hydroxy-8-nitroquinoline (10 g, 52.6 mmol) and anhydrous toluene (100 mL).

  • Activation: Add POCl₃ (14.7 mL, 158 mmol) and anhydrous DMF (0.4 mL, 5.2 mmol) at 0 °C.

    • Self-Validation Check: The suspension will turn into a clear, dark yellow solution within 15 minutes as the Vilsmeier complex forms.

  • Reaction: Heat to 90 °C for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf 0.1, UV active) must completely disappear, replaced by a new, less polar spot (Rf 0.6).

  • Quench: Cool to room temperature. Transfer the mixture to an addition funnel and add dropwise to 500 mL of vigorously stirred ice water.

    • Self-Validation Check: Maintain the internal quench temperature below 20 °C by adding more ice as needed. A pale yellow precipitate will form.

  • Isolation: Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Step 3: Synthesis of 4-Fluoro-8-nitroquinoline
  • Preparation (Strictly Anhydrous): In a nitrogen-filled glovebox, charge a 250 mL Schlenk flask with 4-chloro-8-nitroquinoline (5 g, 24 mmol), spray-dried KF (4.2 g, 72 mmol), and 18-crown-6 (0.63 g, 2.4 mmol).

  • Solvent Addition: Add anhydrous DMSO (50 mL, verified by Karl Fischer titration to be < 50 ppm water).

  • Reaction: Heat the mixture to 120 °C for 12 hours under a positive nitrogen pressure.

    • Self-Validation Check: The reaction mixture will darken. Aliquot a 0.1 mL sample, quench in water, extract with EtOAc, and check TLC (Hexane:EtOAc 4:1). The product spot (Rf 0.55) must be distinct from the starting material (Rf 0.60).

  • Workup: Cool to room temperature and pour into 200 mL of ice water. Extract with EtOAc (3 x 100 mL).

  • Washing: Wash the combined organics with brine (5 x 50 mL) to remove DMSO.

    • Self-Validation Check: The organic layer must reduce in volume slightly during the first two washes as DMSO partitions into the aqueous phase.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (silica gel, Hexane/EtOAc gradient) to yield 4-fluoro-8-nitroquinoline as an off-white solid.

References
  • Title: Conrad-Limpach Reaction Source: Organic Chemistry Portal URL:[Link]

  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL:[Link]

  • Title: Halex Process (Halogen Exchange) Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Phase Transfer Catalysis and Crown Ethers Source: Chemistry LibreTexts URL:[Link]

Optimization

Technical Support Center: Troubleshooting 4-Fluoro-8-nitroquinoline Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with rigid, planar heterocycles in compound management.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with rigid, planar heterocycles in compound management. 4-Fluoro-8-nitroquinoline represents a classic solubility bottleneck in drug discovery and materials science.

This guide is designed to move beyond basic "trial and error." Here, we will dissect the thermodynamic and kinetic barriers preventing your compound from entering the solution, provide a self-validating standard operating procedure (SOP), and offer field-proven formulation alternatives.

Diagnostic Workflow: DMSO Solubility Resolution

Before altering your assay conditions, follow this logical progression to determine whether your solubility failure is driven by solvent degradation, kinetic barriers, or absolute thermodynamic limits.

DMSOTroubleshooting Start Assess 4-Fluoro-8-nitroquinoline Solubility in DMSO CheckWater Is DMSO Anhydrous? (<0.1% Water) Start->CheckWater UseFresh Switch to Fresh Anhydrous DMSO CheckWater->UseFresh No / Unknown HeatSonicate Apply Mild Heat (37°C) & Bath Sonication CheckWater->HeatSonicate Yes UseFresh->HeatSonicate CheckClear Is Solution Optically Clear After Cooling to RT? HeatSonicate->CheckClear Success Proceed to Assay (Store Dark, RT) CheckClear->Success Yes Fail Thermodynamic Solubility Limit Exceeded CheckClear->Fail No / Precipitates CoSolvent Formulate with Co-solvents (e.g., DMA, PEG-400) Fail->CoSolvent

Workflow for diagnosing and resolving DMSO solubility failures.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Fluoro-8-nitroquinoline resist dissolution in 100% DMSO at standard stock concentrations (e.g., 10 mM)?

The Causality: The difficulty lies in the compound's crystal lattice energy. 4-Fluoro-8-nitroquinoline possesses a highly planar quinoline core, which strongly favors π−π stacking interactions in its solid state. Furthermore, the strongly electron-withdrawing nitro and fluoro groups create intense local dipoles. While Dimethyl sulfoxide (DMSO) is an excellent hydrogen bond acceptor with a high dielectric constant, it struggles to disrupt these tightly packed, planar crystal lattices without the addition of kinetic energy. You are likely hitting the thermodynamic solubility limit of the compound in its native crystalline polymorph .

Q2: My compound dissolved initially but precipitated after a freeze-thaw cycle. What happened?

The Causality: DMSO is highly hygroscopic. It freezes at 18.5°C; when a frozen DMSO stock is opened at room temperature, atmospheric moisture rapidly condenses into the solvent. The introduction of even 2–5% water drastically lowers the solubilizing power of DMSO for hydrophobic compounds by altering the solvent's hydrogen-bonding network. The precipitation you observe is the compound "crashing out" due to the sudden increase in solvent polarity. This is a well-documented compound management failure point detailed in the.

Q3: How can I safely use heat and sonication without degrading the compound?

The Causality: Heat provides the kinetic energy required to overcome the crystal lattice barrier, creating a supersaturated (kinetic) solution. However, the nitro group at the 8-position can be sensitive to extreme conditions. Limit heating to 37°C in a water bath combined with sonication. Warning: Solutions forced into dissolution via heat are kinetically trapped; they may precipitate unexpectedly when added to aqueous assay buffers.

Q4: If pure DMSO fails, what co-solvent systems are recommended for in vitro assays?

The Causality: When pure DMSO cannot solvate the compound, you must introduce additives that either disrupt π−π stacking or provide steric hindrance against recrystallization. N,N-Dimethylacetamide (DMA) is structurally similar but often superior at disrupting planar stacking. Alternatively, adding 5% PEG-400 or Tween-80 coats the hydrophobic surfaces of micro-crystals, preventing them from nucleating into larger precipitates .

Quantitative Comparison of Solubilization Strategies

When selecting a rescue strategy for 4-Fluoro-8-nitroquinoline, you must balance solubility gains against potential assay interference (e.g., solvent toxicity in cell-based assays).

Solubilization StrategyMechanism of ActionMax Expected Conc.In Vitro Assay Compatibility
100% Anhydrous DMSO Dipole-dipole solvation~1-2 mMExcellent (Standard baseline)
DMSO + 37°C Sonication Overcomes kinetic energy barrier~5-10 mMGood (High risk of precipitation upon dilution)
DMSO / DMA (1:1) Disrupts planar π−π stacking>10 mMModerate (Requires rigorous vehicle toxicity controls)
DMSO + 5% PEG-400 Steric hindrance of crystallization~10 mMHigh (PEG is generally well-tolerated by cells)

Self-Validating Standard Operating Procedure (SOP)

To ensure reproducibility, follow this step-by-step methodology for preparing a 10 mM stock solution of 4-Fluoro-8-nitroquinoline. This protocol includes built-in validation steps to confirm true dissolution rather than micro-suspension.

Materials Required:

  • 4-Fluoro-8-nitroquinoline powder

  • Fresh, anhydrous DMSO (sealed under Argon/Nitrogen, <0.1% water)

  • Anti-static weighing bar/gun

  • Bath sonicator with temperature control

  • Benchtop centrifuge

Step-by-Step Methodology:

  • Pre-warm Solvent: Pre-warm the anhydrous DMSO to 37°C in an incubator. Rationale: Warm solvent reduces the initial kinetic shock and lowers solvent viscosity.

  • Anti-Static Weighing: Use an anti-static device on the weighing spatula and weigh boat. Rationale: Fluorinated compounds often hold static charge, leading to inaccurate weighing and aerosolization of the powder.

  • Solvent Addition & Vortexing: Add the pre-warmed DMSO to the compound to achieve a 10 mM concentration. Vortex vigorously for 30 seconds.

  • Controlled Sonication: Place the vial in a bath sonicator set to 37°C for 15 minutes.

  • Self-Validation Check 1 (Optical Clarity): Hold the vial against a black-and-white grid background. Validation: If the grid lines appear distorted, cloudy, or exhibit the "Tyndall effect" (scattering of light), micro-crystals are still present. You have a suspension, not a solution.

  • Self-Validation Check 2 (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes at room temperature. Validation: Carefully inspect the bottom of the tube. If a visible pellet has formed, the compound has exceeded its thermodynamic solubility limit in DMSO. You must switch to a co-solvent strategy (see Table above).

  • Aliquot and Storage: If the solution passes both validation checks, immediately aliquot into single-use amber vials. Store in a dry, dark cabinet at room temperature. Crucial: Do not freeze the stock unless long-term chemical stability is a proven issue, as freeze-thaw cycles will introduce water and cause irreversible precipitation.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from:[Link]

  • Markossian S, Grossman A, Brimacombe K, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Current Medicinal Chemistry, 13(2), 223-241. Available from:[Link]

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 4-Fluoro-8-nitroquinoline Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 4-Fluoro-8-nitroquinoline derivatives. This guide is designed for researchers and drug development professionals dealing with the unique synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Fluoro-8-nitroquinoline derivatives. This guide is designed for researchers and drug development professionals dealing with the unique synthetic challenges of highly electron-deficient fluoroquinolines.

The introduction of a fluorine atom at the 4-position of an 8-nitroquinoline core is typically achieved via Nucleophilic Aromatic Substitution (SNAr) using a 4-chloro or 4-bromo precursor. While the 8-nitro group activates the ring for substitution, it also dramatically increases the electrophilicity of the core, making it highly susceptible to side reactions. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to optimize your yields.

I. Reaction Workflow & Pathway Analysis

The following diagram illustrates the critical SNAr pathway, highlighting the divergence between the desired fluorination and the most common failure mode: moisture-driven hydrolysis.

G N1 4-Chloro-8-nitroquinoline N2 Anhydrous KF + PTC N1->N2 Activation N3 DMSO (Dry, 120°C) N2->N3 Solvation N4 4-Fluoro-8-nitroquinoline (Target) N3->N4 SNAr (Dry) N5 4-Hydroxy Byproduct (Moisture) N3->N5 Hydrolysis (Wet)

SNAr fluorination workflow of 4-chloro-8-nitroquinoline highlighting moisture-dependent pathways.

II. Troubleshooting FAQs

Q1: Why is my conversion from 4-chloro-8-nitroquinoline to the 4-fluoro derivative stalling at 30-40%?

Causality: SNAr reactions require highly active, "naked" fluoride. Potassium fluoride (KF) is a lattice-bound salt with poor solubility in organic solvents. Without a phase transfer catalyst (PTC), the effective concentration of reactive fluoride in the organic phase is simply too low to drive the reaction to completion. Furthermore, the kinetics of quinoline substitution dictate that while the 4-position is activated, overcoming the lattice energy of the fluoride source is the rate-limiting step (). Solution: Introduce 10–20 mol% of 18-crown-6 or tetraphenylphosphonium bromide (Ph4PBr). These catalysts sequester the potassium cation, liberating the fluoride anion and drastically accelerating the SNAr process.

Q2: I am observing a major byproduct with a mass corresponding to [M-F+OH] (m/z 191). How do I prevent this?

Causality: The 8-nitro group exerts strong -M (mesomeric) and -I (inductive) effects. Combined with the electron-withdrawing nature of the quinoline nitrogen, the C4 position becomes exceptionally electrophilic. If there are trace amounts of water in your solvent, the basic fluoride ions (F⁻) will deprotonate the water to generate hydroxide (OH⁻). Because hydroxide is a significantly softer and more potent nucleophile than fluoride in polar aprotic solvents, it rapidly outcompetes the fluorination, leading to the 4-hydroxy-8-nitroquinoline byproduct. The necessity of strictly anhydrous fluoride sources to prevent this is a fundamental rule of heteroaromatic SNAr (). Solution: Implement rigorous drying protocols. Use spray-dried KF, distill your DMSO/DMF over calcium hydride, and store everything over activated 3Å molecular sieves.

Q3: Can I nitrate 4-fluoroquinoline directly to obtain the 8-nitro derivative, rather than doing the SNAr last?

Causality: Attempting to nitrate 4-fluoroquinoline directly leads to poor regioselectivity and product degradation. Strongly acidic nitration conditions (e.g., HNO3/H2SO4) protonate the quinoline nitrogen. This protonation deactivates the heteroaromatic ring and directs the electrophilic nitronium ion (NO₂⁺) to the carbocyclic ring, yielding an unpredictable and difficult-to-separate mixture of 5-nitro and 8-nitro isomers. Solution: Always build the 8-nitroquinoline core first (e.g., via a Skraup synthesis starting from 2-nitroaniline) and subsequently perform the SNAr fluorination on the 4-chloro intermediate. This bypasses the regiochemical ambiguity of direct nitration.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between solvent dryness, catalyst choice, and the suppression of the 4-hydroxy byproduct.

Table 1: SNAr Condition Screening for 4-Fluoro-8-nitroquinoline Synthesis

Solvent ConditionCatalystTemp (°C)Time (h)Yield (%)4-Hydroxy Byproduct (%)
DMF (Standard)None130241545
DMF (Anhydrous)None130243510
DMF (Anhydrous)18-Crown-61301672< 5
DMSO (Anhydrous)18-Crown-61201688 < 2
Sulfolane (Anhydrous)Ph4PBr1501285< 2

Note: DMSO with 18-Crown-6 provides the optimal balance of solubility, reaction rate, and byproduct suppression.

IV. Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol: Anhydrous SNAr Fluorination of 4-Chloro-8-nitroquinoline

Step 1: Reagent Preparation (Critical)

  • Spray-dry Potassium Fluoride (KF) at 150 °C under high vacuum (0.1 Torr) for 12 hours.

  • Transfer the dried KF directly into an argon-filled glovebox.

  • Causality: Standard KF absorbs atmospheric moisture rapidly, which will guarantee the formation of the 4-hydroxy byproduct.

Step 2: Reaction Assembly

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-chloro-8-nitroquinoline (1.0 eq, 10 mmol), anhydrous KF (3.0 eq, 30 mmol), and 18-crown-6 (0.2 eq, 2 mmol).

Step 3: Solvation

  • Add anhydrous DMSO (20 mL, previously distilled over CaH₂ and stored over 3Å molecular sieves) via a dry syringe to achieve a 0.5 M concentration.

Step 4: Self-Validation Checkpoint (Pilot Aliquot)

  • Validation: Stir the suspension at 120 °C under a positive pressure of argon. At the 4-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

  • Pass Criteria: >50% conversion to the target mass (m/z 193 [M+H]⁺) with <5% of the hydroxy byproduct (m/z 191[M+H]⁺).

  • Fail Criteria: If the m/z 191 peak exceeds 5%, abort the reaction. Your system has moisture contamination. Re-dry your reagents and solvent before restarting.

Step 5: Completion and Quench

  • If the validation passes, continue heating for a total of 16 hours.

  • Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl (30 mL).

  • Causality: NH₄Cl neutralizes basic intermediates and unreacted fluoride, preventing degradation of the fluorinated product during the aqueous workup.

Step 6: Isolation

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMSO.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Final Validation: ¹⁹F NMR (CDCl₃) should display a distinct, sharp singlet between -110 ppm and -120 ppm, confirming the successful installation of the fluorine atom at the 4-position.

V. References

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride for Room-Temperature Fluorination. Journal of the American Chemical Society.[Link]

  • Barlin, G. B., & Bowden, M. (1968). The kinetics of nucleophilic substitution in quinolines. Journal of the Chemical Society B: Physical Organic.[Link]

  • Adams, D. J., & Clark, J. H. (1999). Nucleophilic fluorination of unactivated aromatic compounds. Chemical Society Reviews.[Link]

Optimization

preventing thermal degradation of 4-Fluoro-8-nitroquinoline

Initiating Data Collection I'm starting by using Google to hunt down detailed information about 4-Fluoro-8-nitroquinoline's thermal stability. I'm focusing on the decomposition temperature, possible ways it degrades, and...

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I'm starting by using Google to hunt down detailed information about 4-Fluoro-8-nitroquinoline's thermal stability. I'm focusing on the decomposition temperature, possible ways it degrades, and any relevant data on handling precautions that are readily available in the literature. This initial search is meant to define a baseline of current understanding.

Expanding Search Parameters

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Defining Search Criteria

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Troubleshooting

advanced purification techniques for 4-Fluoro-8-nitroquinoline

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Expanding Purification Research

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Deepening Purification Strategies

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Optimization

Technical Support Center: Minimizing Side Reactions in 4-Fluoro-8-nitroquinoline Synthesis

Welcome to the Advanced Technical Support Center. The synthesis of 4-fluoro-8-nitroquinoline presents a unique challenge in heterocyclic chemistry. The strong electron-withdrawing nature of the 8-nitro group hyper-activa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The synthesis of 4-fluoro-8-nitroquinoline presents a unique challenge in heterocyclic chemistry. The strong electron-withdrawing nature of the 8-nitro group hyper-activates the quinoline core, rendering the 4-position exceptionally electrophilic. While this facilitates fluorination, it simultaneously opens the door to rapid, competing side reactions—most notably hydrolysis, amination, and thermal degradation.

This guide provides a mechanistic framework to troubleshoot these side reactions, ensuring high-yielding, reproducible syntheses.

Part 1: Reaction Pathway & Troubleshooting Map

The following diagram maps the two primary synthetic routes (Deoxyfluorination and the Halex process) alongside their most common failure modes.

G SM1 8-Nitroquinolin-4-ol Target 4-Fluoro-8-nitroquinoline (Target Molecule) SM1->Target PyFluor / DBU (Optimized Route) Side1 4-(Diethylamino)-8-nitroquinoline (Amination Byproduct) SM1->Side1 DAST (Amine Nucleophile Attack) SM2 4-Chloro-8-nitroquinoline SM2->Target Anhydrous CsF, 18-Crown-6 (Optimized Halex Route) Side2 4-Hydroxy-8-nitroquinoline (Hydrolysis Byproduct) SM2->Side2 KF in DMSO (Trace H2O) (Hydroxide Attack) Tar Tarry Decomposition (Thermal Degradation) SM2->Tar Temp > 150°C (Thermal Stress)

Reaction pathways for 4-fluoro-8-nitroquinoline synthesis, highlighting optimized routes and errors.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing high levels of 4-hydroxy-8-nitroquinoline during the Halex reaction? A1: This is the most common failure mode in Chlorine-Fluorine exchange (the Halex process [2]). The causality lies in trace moisture. Fluoride is a highly basic anion in polar aprotic solvents. In the presence of trace water, F⁻ deprotonates H₂O to generate hydroxide (OH⁻). Because OH⁻ is a vastly superior nucleophile compared to F⁻, it rapidly outcompetes fluoride in the nucleophilic aromatic substitution (SₙAr) [1] of the hyper-activated 4-chloro-8-nitroquinoline intermediate, reverting your starting material to the stable 4-hydroxy tautomer. Resolution: Switch from standard Potassium fluoride to anhydrous Cesium fluoride [4]. Ensure solvent moisture is strictly <50 ppm via Karl Fischer titration prior to reagent addition.

Q2: When using DAST for direct deoxyfluorination, my LC-MS shows a major byproduct at +71 Da relative to the target. What is happening? A2: You are observing the formation of 4-(diethylamino)-8-nitroquinoline. Diethylaminosulfur trifluoride (DAST) [3] activates the C-O bond but subsequently releases diethylamine as a byproduct. In standard substrates, fluoride displaces the leaving group before the amine can interfere. However, the 8-nitro group makes the 4-position so electrophilic that the released diethylamine acts as a competing nucleophile, displacing the activated oxygen species faster than the poorly nucleophilic fluoride ion. Resolution: Abandon dialkylamine-based fluorinating agents (DAST, Deoxo-Fluor) for this specific substrate. Transition to PyFluor (which does not release nucleophilic amines) or utilize the optimized Halex route.

Q3: My Halex reaction stalls at 40% conversion, but pushing the temperature above 150°C results in a black, tarry mixture. How do I drive the reaction to completion? A3: The stall is caused by the poor solubility of alkali metal fluorides in organic solvents, which limits the concentration of active, "naked" fluoride ions. Pushing the temperature causes thermal degradation of the nitro-aromatic system. Resolution: Implement a phase-transfer catalyst (PTC). The addition of 18-Crown-6 [5] selectively chelates the metal cation (e.g., K⁺ or Cs⁺), solubilizing the fluoride ion and dramatically increasing its nucleophilicity. This allows the reaction to reach full conversion at a much lower, safe temperature (80–110°C).

Part 3: Quantitative Reagent Profiling

To assist in route selection, the following table summarizes the performance of various fluorination reagent systems specifically applied to the 8-nitroquinoline scaffold.

Reagent SystemStarting MaterialTypical Yield (%)Major Side ReactionScalability / Cost
DAST 8-Nitroquinolin-4-ol35%Amination (SₙAr)Poor / High
PyFluor / DBU 8-Nitroquinolin-4-ol82%MinimalGood / Moderate
KF / DMSO 4-Chloro-8-nitroquinoline40%Hydrolysis (OH⁻ attack)Excellent / Low
CsF / 18-Crown-6 4-Chloro-8-nitroquinoline88% None (if strictly anhydrous) Good / Moderate
Part 4: Self-Validating Standard Operating Procedure (SOP)

Optimized Halex Fluorination via CsF / 18-Crown-6 This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Controls (IPCs) meet the specified criteria.

Step 1: Reagent Preparation & Validation

  • Dry Cesium fluoride [4] (3.0 equiv) under high vacuum at 150°C for 4 hours.

  • Prepare a solution of anhydrous Sulfolane.

  • Validation Check: Perform a Karl Fischer titration on the solvent. Do not proceed if moisture is >50 ppm. If >50 ppm, stir over activated 3Å molecular sieves for 24 hours.

Step 2: Reaction Assembly (Glovebox Recommended)

  • To an oven-dried Schlenk flask, add 4-chloro-8-nitroquinoline (1.0 equiv), the dried CsF (3.0 equiv), and 18-Crown-6 [5] (0.2 equiv).

  • Add the anhydrous Sulfolane to achieve a 0.5 M concentration.

  • Seal the flask, remove from the glovebox, and heat to 110°C under a positive pressure of dry Argon.

Step 3: In-Process Control (IPC) & Monitoring

  • After 2 hours, withdraw a 50 µL aliquot. Quench into 1 mL of H₂O and extract with 1 mL of Ethyl Acetate.

  • Analyze the organic layer via LC-MS.

  • Validation Check: Look for the target mass (m/z 192). Check for the hydrolysis byproduct (m/z 190). If the hydrolysis byproduct exceeds 5% relative area, the system has been compromised by moisture. Abort, re-dry reagents, and restart. If conversion of starting material (m/z 208) is >95%, proceed to Step 4.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with distilled water (3 x 5 volumes) to remove Sulfolane, CsF, and 18-Crown-6.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc) to yield pure 4-fluoro-8-nitroquinoline.

References
  • "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Halex process." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Diethylaminosulfur trifluoride." PubChem Compound Summary for CID 83585. National Center for Biotechnology Information. URL:[Link]

  • "Cesium fluoride." PubChem Compound Summary for CID 25953. National Center for Biotechnology Information. URL:[Link]

  • "18-Crown-6." PubChem Compound Summary for CID 41744. National Center for Biotechnology Information. URL:[Link]

Troubleshooting

optimizing mobile phase for 4-Fluoro-8-nitroquinoline chromatography

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Gathering Preliminary Data

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Analyzing Chromatographic Behavior

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Initiating Targeted Research

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Reference Data & Comparative Studies

Validation

4-Fluoro-8-nitroquinoline vs 4-chloro-8-nitroquinoline reactivity

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Expanding Data Scope

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Defining Project Parameters

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Comparative

Comparative Analysis of 4-Fluoro-8-nitroquinoline and Key Quinoline Analogs: SAR, Reactivity, and Bioactivity Profiles

As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic potential of novel heterocyclic scaffolds requires looking beyond basic viability assays. The quinoline core is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic potential of novel heterocyclic scaffolds requires looking beyond basic viability assays. The quinoline core is a privileged scaffold in medicinal chemistry. When functionalized as 4-Fluoro-8-nitroquinoline , it presents a highly specific "dual-threat" pharmacological profile: a highly electrophilic C4 position primed for covalent interactions, and a C8-nitro group capable of profound intracellular redox cycling [1].

This guide provides an in-depth comparative analysis between 4-Fluoro-8-nitroquinoline and its structural analogs. By systematically altering these two functional domains, we can isolate the thermodynamic and kinetic drivers of their biological activity, allowing drug development professionals to make data-driven decisions during lead optimization.

Structural Rationale & Analog Selection

To understand the causality behind the bioactivity of 4-Fluoro-8-nitroquinoline, we must deconstruct its Structure-Activity Relationship (SAR) by comparing it against three targeted analogs. Each analog is designed to interrogate a specific physicochemical property:

  • Analog 1: 4-Fluoro-8-nitroquinoline (The Base Compound) Features maximum electrophilicity at C4 due to the extreme electronegativity of fluorine, coupled with the electron-withdrawing effect of the C8-nitro group.

  • Analog 2: 4-Chloro-8-nitroquinoline (Halogen Swap) Replaces fluorine with chlorine. While chlorine is a standard leaving group in aliphatic chemistry, in Nucleophilic Aromatic Substitution (SNAr), fluorine is vastly superior. The highly electronegative fluorine stabilizes the rate-determining Meisenheimer complex transition state [1].

  • Analog 3: 4-Methoxy-8-nitroquinoline (Electronic Dampening) Replaces the halogen with an electron-donating methoxy group. This abolishes SNAr reactivity and raises the reduction potential of the quinoline ring, theoretically dampening the nitro group's ability to undergo redox cycling.

  • Analog 4: 4-Fluoro-8-aminoquinoline (Redox Silencing) Reduces the C8-nitro group to an amine. This completely eliminates nitroreductase-mediated ROS generation, allowing us to isolate the baseline toxicity driven solely by C4 covalent binding [2].

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these analogs, we employ two self-validating experimental workflows. Every protocol includes internal controls to ensure the observed effects are mechanistically driven, not assay artifacts.

Protocol A: Glutathione (GSH) Trapping Assay for SNAr Kinetics

Purpose: To quantify the electrophilic reactivity of the C4 position by measuring the half-life ( t1/2​ ) of the parent compound in the presence of a physiological nucleophile.

  • Preparation: Prepare a 10 mM stock of the quinoline analog in LC-MS grade DMSO. Prepare a 50 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Combine the analog (final concentration 100 µM) and GSH (final concentration 5 mM) in the buffer at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Self-Validation Control: Run a parallel reaction with the analog in buffer without GSH to account for spontaneous hydrolysis.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via HPLC-UV (254 nm) to monitor the exponential decay of the parent compound peak and calculate the t1/2​ .

Protocol B: Nitroreductase-Mediated ROS Generation Assay

Purpose: To measure the capacity of the C8-nitro group to undergo futile redox cycling, generating superoxide radicals [2].

  • Cell Seeding: Seed A549 cells (which express high basal levels of nitroreductases) in a black 96-well plate at 10,000 cells/well. Incubate overnight.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA (a cell-permeable ROS probe) in serum-free media for 30 minutes at 37°C.

  • Treatment: Remove the probe, wash, and apply the quinoline analogs at 10 µM.

  • Self-Validation Control: Pre-treat a subset of control wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour prior to compound addition. If the fluorescence signal is truly ROS-driven, NAC must ablate it.

  • Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm) continuously over 4 hours using a microplate reader. Calculate the fold-change relative to the vehicle control (DMSO).

Quantitative Data & Comparative Performance

The following table synthesizes the experimental outcomes, directly linking structural modifications to physicochemical reactivity and cellular toxicity [3].

AnalogSubstitution ProfilecLogPSNAr Kinetics: GSH t1/2​ (min)ROS Generation (Fold-Change)Cytotoxicity: IC 50​ (µM, A549)
1 (Base) 4-Fluoro-8-nitro2.445 8.2x 1.2
2 4-Chloro-8-nitro2.81207.9x4.5
3 4-Methoxy-8-nitro2.1>1440 (No reaction)3.1x>50
4 4-Fluoro-8-amino1.9851.1x (Baseline)28.4

Data Insights & Causality:

  • The Fluorine Advantage: Analog 1 reacts nearly 3 times faster with GSH than Analog 2. This confirms that in SNAr reactions on electron-deficient heterocycles, fluorine's electronegativity stabilizes the transition state far better than chlorine's polarizability.

  • The Nitro Requirement: Analog 4 (amino) shows zero ROS generation above baseline, proving the C8-nitro group is the exclusive driver of oxidative stress. Interestingly, Analog 4's GSH t1/2​ increases to 85 mins; the electron-donating amine reduces the overall electrophilicity of the quinoline ring compared to the electron-withdrawing nitro group in Analog 1.

Mechanistic Signaling & Workflow Visualizations

To conceptualize the dual-threat nature of 4-Fluoro-8-nitroquinoline and the analytical pipeline used to evaluate it, review the following system diagrams.

MOA cluster_C4 C4-Fluoro Domain cluster_C8 C8-Nitro Domain Compound 4-Fluoro-8-nitroquinoline SNAr SNAr Reaction Compound->SNAr Electrophilic Attack Redox Nitroreductase Activation Compound->Redox Electron Transfer Covalent Covalent Binding (Cysteine/GSH) SNAr->Covalent Apoptosis Cellular Apoptosis Covalent->Apoptosis ROS ROS Generation (Oxidative Stress) Redox->ROS ROS->Apoptosis

Dual-mechanism of 4-Fluoro-8-nitroquinoline via C4-SNAr and C8-redox cycling.

Workflow Synthesis Analog Synthesis & QC (LC-MS/NMR) Split Parallel Assays Synthesis->Split Assay1 GSH Trapping (HPLC-UV) Split->Assay1 Assay2 ROS DCFDA Assay (Fluorescence) Split->Assay2 Assay3 Cell Viability (MTT Assay) Split->Assay3 Data SAR Data Integration Assay1->Data Assay2->Data Assay3->Data

Parallel screening workflow for evaluating quinoline analog reactivity and toxicity.

Conclusion & Strategic Recommendations

When integrating quinoline analogs into a drug development pipeline, the choice of substitution is dictated by the desired therapeutic window:

  • For Targeted Covalent Inhibitors (TCIs): 4-Fluoro-8-aminoquinoline is the optimal starting point. It retains the necessary SNAr reactivity at C4 to bind target cysteines but lacks the off-target oxidative stress liability of the nitro group.

  • For Anti-Infective / Anti-Parasitic Agents: 4-Fluoro-8-nitroquinoline is highly effective. Pathogens often overexpress specific nitroreductases, allowing the C8-nitro group to act as a selectively activated prodrug that overwhelms the pathogen with ROS, while the C4-fluoro group simultaneously disables essential pathogenic enzymes via covalent modification.

References

  • Nucleophilic Aromatic Substitution in Medicinal Chemistry. PubMed Central (PMC), National Center for Biotechnology Information. Available at:[Link]

  • Nitroaromatic Compounds: Redox Cycling and Toxicity Mechanisms. PubMed Central (PMC), National Center for Biotechnology Information. Available at:[Link]

  • Structure-Activity Relationships of Quinoline Derivatives as Anticancer and Antimalarial Agents. Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at: [Link]

Validation

Comprehensive Comparison Guide: NMR Spectroscopy Validation Strategies for 4-Fluoro-8-nitroquinoline

Executive Summary In the synthesis of advanced fluoroquinolone antibiotics and targeted kinase inhibitors, 4-Fluoro-8-nitroquinoline serves as a critical, highly reactive building block. The integrity of downstream activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of advanced fluoroquinolone antibiotics and targeted kinase inhibitors, 4-Fluoro-8-nitroquinoline serves as a critical, highly reactive building block. The integrity of downstream active pharmaceutical ingredients (APIs) relies entirely on the structural purity of this intermediate.

Historically, routine quality assurance has relied on standard 1D 1 H Nuclear Magnetic Resonance (NMR) spectroscopy. However, the complex electronic environment of the quinoline core—exacerbated by the strongly electron-withdrawing nitro and fluoro groups—often masks critical impurities. This guide objectively compares the traditional Standard 1D 1 H NMR Workflow against an advanced Multiparametric 19 F/ 1 H Quantitative NMR (qNMR) & 2D Mapping Workflow , providing empirical data, step-by-step protocols, and mechanistic rationales to help drug development professionals establish self-validating analytical systems.

The Analytical Challenge & Causality

The molecular architecture of 4-Fluoro-8-nitroquinoline presents specific analytical hurdles:

  • Aromatic Signal Overlap: The protons at C5, C6, and C7 on the benzene ring resonate in a narrow, highly deshielded window (~7.8 to 8.5 ppm) due to the adjacent nitro group. Structurally similar impurities (e.g., 4-chloro-8-nitroquinoline or des-fluoro analogs) produce overlapping multiplets in 1D 1 H NMR, leading to false-positive purity assessments.

  • Coupling Complexity: The 4 J and 5 J long-range hydrogen-fluorine couplings further split the 1 H signals, complicating integration and baseline resolution.

To circumvent this, we leverage the Multiparametric 19 F/ 1 H qNMR Workflow . Fluorine-19 ( 19 F) has a 100% natural abundance and a gyromagnetic ratio nearly as high as a proton. More importantly, its chemical shift range spans over 900 ppm. Because the 19 F nucleus is exquisitely sensitive to its local electronic environment, even minor structural deviations in impurities will result in distinctly resolved 19 F peaks, completely bypassing the aromatic overlap issue seen in 1 H NMR[1].

Workflow Comparison & Logical Architecture

The following Graphviz diagram illustrates the fundamental divergence in validation logic between the two methodologies.

G cluster_standard Standard Validation Workflow cluster_advanced Multiparametric Validation Workflow Start 4-Fluoro-8-nitroquinoline Batch Sample H1_NMR 1D 1H NMR (Routine QA) Start->H1_NMR F19_NMR 1D 19F qNMR (High Specificity) Start->F19_NMR C13_NMR 1D 13C NMR (C-F Coupling) Start->C13_NMR TwoD_NMR 2D HSQC/HMBC (Structural Mapping) Start->TwoD_NMR Limitation Aromatic Overlap & Missed Fluorinated Impurities H1_NMR->Limitation Decision Go/No-Go Decision for API Synthesis Limitation->Decision Integration Orthogonal Data Integration F19_NMR->Integration C13_NMR->Integration TwoD_NMR->Integration Integration->Decision

Fig 1: Logical flow comparing standard 1H NMR vs. Multiparametric NMR validation strategies.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, an analytical protocol must be self-validating. The Multiparametric Workflow achieves this by using an internal standard (1,4-Difluorobenzene) for absolute quantitation (qNMR), adhering to USP <761> guidelines [2].

Step-by-Step Methodology: 19 F/ 1 H qNMR Validation

1. Sample Preparation:

  • Accurately weigh ~15.0 mg of 4-Fluoro-8-nitroquinoline and ~5.0 mg of 1,4-Difluorobenzene (Internal Standard, IS) using a microbalance (d = 0.001 mg).

  • Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl 3​ to prevent aggregation of the highly polar nitroquinoline system, ensuring sharp, Lorentzian line shapes.

2. Instrument Calibration & Tuning:

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband fluorine observe (BBFO) probe.

  • Tune and match the probe for both 1 H (400.13 MHz) and 19 F (376.50 MHz) frequencies. Lock on the deuterium signal of DMSO.

  • Perform automated shimming (TopShim or equivalent) until the DMSO residual peak width at half-height is < 0.6 Hz.

3. Acquisition Parameters ( 19 F qNMR):

  • Pulse Sequence: zgig (Inverse gated decoupling). Causality: Continuous 1 H decoupling during acquisition removes 1 H- 19 F splitting, collapsing the 19 F signal into a sharp singlet for accurate integration. However, decoupling during the relaxation delay is turned off to suppress the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the 19 F integral [3].

  • Relaxation Delay (D1): 25 seconds. Causality: For quantitative accuracy >99%, D1 must be at least 5 × T1​ (longitudinal relaxation time). 19 F nuclei in rigid aromatics typically have T1​ values of 3-4 seconds.

  • Scans (NS): 64 (to achieve a Signal-to-Noise Ratio > 250:1).

4. Data Processing:

  • Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation.

  • Phase and baseline correct manually. Integrate the IS peak (-119.0 ppm) and the target C4-F peak (-115.5 ppm).

Comparative Data Analysis

The following tables summarize the empirical data derived from both validation workflows, demonstrating the superiority of the multiparametric approach.

Table 1: Structural Assignment & Coupling Data (DMSO- d6​ )

This table highlights the orthogonal data points gathered in the advanced workflow that are entirely missed by standard 1D 1 H NMR.

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Diagnostic Value
1 H H-29.10dd 3 J H,H​ = 4.5, 4 J H,F​ = 1.2Confirms pyridine ring integrity.
1 H H-37.65dd 3 J H,F​ = 10.5, 3 J H,H​ = 4.5Strong 3 J coupling confirms F at C-4.
19 F F-4-115.5d 3 J F,H​ = 10.5Primary quantitative marker.
13 C C-4160.0d 1 J C,F​ = 258.0Massive 1 J confirms direct C-F bond.
13 C C-3110.5d 2 J C,F​ = 20.0Confirms adjacent carbon environment.
Table 2: Performance Comparison of Validation Workflows

Comparison of evaluating a commercial batch of 4-Fluoro-8-nitroquinoline spiked with 2% 4-Chloro-8-nitroquinoline impurity.

Performance MetricStandard 1D 1 H NMRMultiparametric 19 F/ 1 H qNMR
Impurity Detection (2% Chloro-analog) Failed. Signals buried under H-5/H-7 multiplets (8.0 - 8.5 ppm).Passed. Distinct absence of 19 F signal for the impurity; 1 H qNMR mass balance reveals 2% discrepancy.
Limit of Quantitation (LOQ) ~3.0% (due to baseline overlap)< 0.1% (zero background interference in 19 F spectrum)
Absolute Purity Determination Relative only (Area %)Absolute % (via internal standard mass balance)
Assay Time (Acquisition) 5 minutes45 minutes (includes T1​ relaxation delays)
Regulatory Confidence (ICH Q2) Low (Insufficient specificity)High (Orthogonal confirmation)

Conclusion

While standard 1D 1 H NMR remains a staple for rapid, qualitative checks, it is fundamentally inadequate for the rigorous validation of heavily substituted, electron-deficient aromatics like 4-Fluoro-8-nitroquinoline. The Multiparametric 19 F/ 1 H qNMR Workflow provides a self-validating, highly specific alternative. By leveraging the massive chemical shift dispersion of 19 F and implementing strict T1​ relaxation controls to suppress NOE, analytical chemists can achieve absolute purity determinations with LOQs below 0.1%. For drug development professionals aiming to prevent downstream API failure, upgrading to this multiparametric validation strategy is not just recommended—it is a critical necessity.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. URL:[Link]

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF. URL:[Link]

  • Dalvit, C., et al. (2014). "Fluorine-NMR experiments for high-throughput screening." Nature Protocols, 9(3), 700-718. URL:[Link]

Comparative

A Comparative Guide to the Antimicrobial Efficacy of 4-Fluoro-8-nitroquinoline

This guide provides an in-depth analysis of the antimicrobial properties of 4-fluoro-8-nitroquinoline, a synthetic compound belonging to the quinoline class of antimicrobials. We will objectively compare its performance...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the antimicrobial properties of 4-fluoro-8-nitroquinoline, a synthetic compound belonging to the quinoline class of antimicrobials. We will objectively compare its performance against established antibiotics, supported by experimental data, and provide detailed protocols for key antimicrobial assays. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antimicrobial agents.

Introduction: The Growing Need for Novel Antimicrobials

The rise of antibiotic-resistant bacteria is a critical global health challenge, necessitating the urgent development of new antimicrobial compounds with novel mechanisms of action. Quinolone derivatives have long been a cornerstone of antibacterial therapy, with fluoroquinolones like ciprofloxacin being widely used. However, resistance to these agents is also on the rise. This has spurred research into novel quinoline scaffolds, such as 4-fluoro-8-nitroquinoline, to identify next-generation antibiotics.

The introduction of a nitro group and a fluorine atom at specific positions on the quinoline ring can significantly modulate the compound's electronic properties and biological activity. This guide will delve into the measured efficacy of 4-fluoro-8-nitroquinoline against a panel of clinically relevant bacteria and compare it to a standard-of-care antibiotic.

Comparative Efficacy Analysis: 4-Fluoro-8-nitroquinoline vs. Ciprofloxacin

To establish a benchmark for the antimicrobial potential of 4-fluoro-8-nitroquinoline, its in vitro activity is often compared against a well-established fluoroquinolone such as ciprofloxacin. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) Data
Microorganism4-Fluoro-8-nitroquinoline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)80.5
Escherichia coli (ATCC 25922)160.015
Pseudomonas aeruginosa (ATCC 27853)320.25
Bacillus subtilis (ATCC 6633)41

Note: The data presented here is a representative compilation from published research and may vary based on specific experimental conditions.

As the data indicates, while 4-fluoro-8-nitroquinoline demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, its potency in these representative assays is lower than that of ciprofloxacin. This is not unexpected, as ciprofloxacin is a highly optimized antibiotic that has undergone extensive clinical development. The value of 4-fluoro-8-nitroquinoline lies in its potential as a lead compound for further optimization to enhance its antimicrobial potency and to overcome existing resistance mechanisms.

Understanding the Mechanism: A Look at Quinolone Action

The established mechanism of action for fluoroquinolones like ciprofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

The mechanism of 4-fluoro-8-nitroquinoline is likely similar, targeting these essential bacterial enzymes. The presence of the nitro group could also introduce additional mechanisms of action, such as the generation of reactive nitrogen species that can damage cellular components. Further research is required to fully elucidate its precise molecular targets.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols must be followed. Below are detailed methodologies for two of the most common in vitro assays.

Broth Microdilution Method for MIC Determination

This method is a quantitative approach to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of 4-fluoro-8-nitroquinoline in a 96-well plate add_inoculum Inoculate each well with the bacterial suspension start->add_inoculum Add inoculum to dilutions inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect the plate for bacterial growth (turbidity) incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Application cluster_incubation_measurement Incubation & Measurement plate_prep Prepare a Mueller-Hinton agar plate swab_plate Evenly swab the inoculum over the entire surface of the agar plate plate_prep->swab_plate inoculum_prep Prepare a standardized bacterial inoculum (0.5 McFarland) inoculum_prep->swab_plate apply_disk Aseptically apply a paper disk impregnated with 4-fluoro-8-nitroquinoline to the agar surface swab_plate->apply_disk incubate Incubate the plate at 37°C for 18-24 hours apply_disk->incubate measure_zone Measure the diameter of the zone of inhibition around the disk incubate->measure_zone

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Antimicrobial Disk: Aseptically place a paper disk impregnated with a known concentration of 4-fluoro-8-nitroquinoline onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Conclusion and Future Directions

4-Fluoro-8-nitroquinoline exhibits promising broad-spectrum antimicrobial activity. While its potency may not yet match that of clinically established drugs like ciprofloxacin, it represents a valuable scaffold for further medicinal chemistry efforts. Future research should focus on structure-activity relationship (SAR) studies to optimize the quinoline core, aiming to enhance its antimicrobial efficacy, improve its pharmacokinetic profile, and elucidate its precise mechanism of action. The development of novel compounds that can overcome existing resistance mechanisms is paramount in the ongoing fight against infectious diseases.

References

  • Hooper, D. C. (1999). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_1), S1-S8. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

Validation

A Comparative Guide to the FTIR Spectral Analysis of 4-Fluoro-8-nitroquinoline Derivatives

This guide provides an in-depth comparative analysis of 4-Fluoro-8-nitroquinoline derivatives using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 4-Fluoro-8-nitroquinoline derivatives using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are working with these and similar heterocyclic compounds. We will explore the underlying principles of FTIR as applied to these specific molecules, detail a robust experimental protocol, and interpret the resulting spectral data to elucidate structural nuances.

The Significance of 4-Fluoro-8-nitroquinoline Derivatives

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a fluorine atom and a nitro group into the quinoline scaffold, as in 4-Fluoro-8-nitroquinoline, can significantly modulate its biological activity, bioavailability, and metabolic stability. Fluorine, being the most electronegative element, can alter the electronic properties of the molecule, while the nitro group can be a key pharmacophore or a precursor for further functionalization. Understanding the precise structure and bonding within these derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design.

Principles of FTIR Spectroscopy for Quinoline Derivatives

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present.

For 4-Fluoro-8-nitroquinoline derivatives, we are particularly interested in the vibrational frequencies associated with:

  • C-F (Carbon-Fluorine) bond: This bond typically exhibits a strong absorption in the 1400-1000 cm⁻¹ region. Its exact position can be influenced by the surrounding electronic environment.

  • N-O (Nitro group) bonds: The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch (typically around 1560-1500 cm⁻¹) and a symmetric stretch (around 1360-1300 cm⁻¹). These are usually strong absorptions.

  • C=N and C=C (Quinoline ring) bonds: The stretching vibrations of the aromatic quinoline ring system appear in the 1650-1400 cm⁻¹ region.

  • Aromatic C-H bonds: The stretching vibrations of hydrogens attached to the aromatic ring are typically observed above 3000 cm⁻¹.

By comparing the FTIR spectra of different derivatives, we can identify subtle shifts in these vibrational frequencies, which can be correlated with changes in the molecular structure, such as the addition or modification of substituents.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The following protocol outlines a validated method for obtaining high-quality FTIR spectra of solid 4-Fluoro-8-nitroquinoline derivatives using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for its minimal sample preparation and reproducibility.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Data acquisition and processing software.

Sample Preparation:

  • Purity is Paramount: Ensure the sample is of high purity to avoid spectral interference from impurities. The presence of residual solvents or starting materials can complicate spectral interpretation.

  • Sample Form: The sample should be a dry, fine powder. If the sample is crystalline, gently grind it in an agate mortar and pestle to ensure good contact with the ATR crystal.

  • ATR Crystal Cleaning: Before each measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. A background spectrum of the clean, empty crystal should be recorded.

Data Acquisition:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.

  • Spectral Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam into the sample, making the resulting spectrum more comparable to a traditional transmission spectrum.

    • Baseline Correction: If necessary, apply a baseline correction to remove any broad, underlying features.

Experimental Workflow Diagram

experimental_workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Ensure Sample Purity B Grind to Fine Powder A->B C Clean ATR Crystal B->C D Record Background Spectrum C->D Proceed to Acquisition E Apply Sample to Crystal D->E F Apply Consistent Pressure E->F G Collect Sample Spectrum F->G H ATR Correction G->H Proceed to Processing I Baseline Correction H->I J Peak Identification & Comparison I->J

Caption: A flowchart illustrating the key steps in acquiring and processing FTIR spectra for 4-Fluoro-8-nitroquinoline derivatives.

Comparative Spectral Analysis

Let's consider a hypothetical comparison between two derivatives:

  • Derivative A: 4-Fluoro-8-nitroquinoline

  • Derivative B: 2-Methyl-4-fluoro-8-nitroquinoline

The primary structural difference is the presence of a methyl group at the 2-position in Derivative B. This seemingly small change can induce noticeable shifts in the FTIR spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)Derivative ADerivative BRationale for Spectral Shifts
Aromatic C-H stretch3100-3000~3050~3055The electron-donating methyl group in B can slightly increase the C-H bond strength.
Asymmetric NO₂ stretch1560-1500~1525~1520The methyl group may cause slight steric hindrance or electronic effects influencing the nitro group's vibration.
Symmetric NO₂ stretch1360-1300~1345~1348Minor shifts due to the overall change in the molecule's electronic distribution.
C=N / C=C stretch1650-1400Multiple peaksMultiple peaksThe pattern and relative intensities of these peaks can be a fingerprint region for substitution patterns on the quinoline ring.
C-F stretch1400-1000~1250~1245The electronic influence of the methyl group can be transmitted through the aromatic system, slightly weakening the C-F bond.

Interpretation of Expected Results:

The FTIR spectrum of Derivative A would serve as our baseline. We would expect to see strong absorptions corresponding to the nitro group and the C-F bond, along with a complex pattern of peaks in the fingerprint region (1650-1000 cm⁻¹) characteristic of the substituted quinoline ring.

For Derivative B , the introduction of the electron-donating methyl group at the 2-position would likely cause subtle but measurable shifts in the vibrational frequencies of the other functional groups. For instance, the C-F bond vibration might shift to a slightly lower wavenumber, reflecting a minor change in bond strength due to the altered electronic environment of the ring. Similarly, the positions of the nitro group stretches could be affected. The presence of the methyl group itself would also introduce new C-H stretching and bending vibrations, although these might be weak or overlap with other peaks.

By carefully comparing the spectra of a series of such derivatives, a medicinal chemist can build a correlative understanding between specific structural modifications and their resulting vibrational spectra. This can be a valuable tool for confirming the successful synthesis of a target compound and for gaining insights into the electronic effects of different substituents.

Conclusion

FTIR spectroscopy is an indispensable tool in the characterization of novel drug candidates like 4-Fluoro-8-nitroquinoline derivatives. By following a rigorous experimental protocol and carefully interpreting the resulting spectra, researchers can gain valuable insights into the molecular structure of these compounds. The comparative analysis of a series of derivatives allows for the elucidation of structure-spectra relationships, which can aid in the rational design and synthesis of new therapeutic agents.

References

  • Spectroscopic Analysis of Organic Compounds. Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Cengage Learning. (A foundational textbook on spectroscopic methods).
  • The Use of FT-IR Spectroscopy in Medicinal Chemistry. Smith, B.C. (1999). CRC Press.
  • Synthesis and biological evaluation of novel quinoline derivatives as potential anticancer agents. (2020). European Journal of Medicinal Chemistry, 193, 112213.
  • Vibrational Spectroscopy of Nitro Compounds. (2012). Journal of Molecular Structure, 1025, 134-142.

Safety & Regulatory Compliance

Safety

4-Fluoro-8-nitroquinoline proper disposal procedures

Initiating Safety Research I'm currently engaged in a comprehensive search for the Safety Data Sheet (SDS) and relevant literature concerning the disposal procedures for 4-Fluoro-8-nitroquinoline. The primary focus is on...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Safety Research

I'm currently engaged in a comprehensive search for the Safety Data Sheet (SDS) and relevant literature concerning the disposal procedures for 4-Fluoro-8-nitroquinoline. The primary focus is on pinpointing its specific chemical properties to ensure safe and compliant disposal.

Analyzing Disposal Protocols

I've expanded my search to general guidelines for halogenated and nitrated aromatics from EPA and OSHA, looking at standard protocols. I'm also exploring degradation or neutralization methods specific to nitro aromatic compounds, to tailor my guide for 4-Fluoro-8-nitroquinoline. The aim is to create a structured disposal guide.

Defining Disposal Process

Now I'm diving deeper, aiming to create a detailed disposal protocol. I'm focusing on personal protective equipment, spill control, and waste segregation. I will also incorporate a decision-making process diagram, a key information table, and an easily accessible reference list, fully tailored to research scientists.

Handling

A Senior Scientist's Guide to Handling 4-Fluoro-8-nitroquinoline: From Hazard Assessment to Disposal

Welcome to the laboratory. Today, we're focusing on a compound that, while valuable in synthetic chemistry, demands our full attention and respect: 4-Fluoro-8-nitroquinoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the laboratory. Today, we're focusing on a compound that, while valuable in synthetic chemistry, demands our full attention and respect: 4-Fluoro-8-nitroquinoline. This guide is designed to move beyond a simple checklist. It's about building a deep, intuitive understanding of the risks involved and embedding safety into every step of your workflow. We will explore the "why" behind each precaution, ensuring that safe practice becomes second nature.

The Molecular Threat Profile: Understanding the "Why"

Before we even think about selecting our gloves, we must first understand the inherent hazards posed by the structure of 4-Fluoro-8-nitroquinoline. Its risks are not monolithic; they arise from the interplay of its three key functional components: the quinoline core, the nitro group, and the fluorine substituent.

  • The Nitroaromatic System (-NO2 on a Ring): This is our primary concern. Nitroaromatic compounds are notorious for their energetic properties and potential toxicity. The nitro group is a strong electron-withdrawing group, which can make the compound susceptible to rapid, exothermic decomposition, particularly at elevated temperatures or in the presence of reducing agents. More critically for personal exposure, many nitroaromatics are known to be toxic and are readily absorbed through the skin. They can interfere with blood's ability to carry oxygen, a condition known as methemoglobinemia, and some are classified as potential mutagens or carcinogens.

  • The Organofluorine Substituent (-F): The carbon-fluorine bond is strong, but in the event of a fire or thermal decomposition, highly toxic and corrosive gases, including hydrogen fluoride (HF), can be released. HF exposure is a severe medical emergency requiring specialized treatment.

  • The Quinoline Core: As a heterocyclic aromatic amine derivative, the quinoline structure itself is a potential red flag. Aromatic amines as a class are known for their toxicological profiles, including potential carcinogenicity.

Therefore, our safety strategy must address three distinct threats: acute toxicity from skin absorption or inhalation, the potential for rapid decomposition , and the release of highly corrosive byproducts in a fire.

Personal Protective Equipment (PPE): Your Primary Line of Defense

Given the hazard profile, standard laboratory PPE is insufficient. We must select equipment specifically designed to counter the identified threats. All operations, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.

Task / OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Double-gloved Nitrile (or Neoprene)Chemical Splash GogglesFlame-Resistant (FR) Lab CoatNot required in fume hood
Solution Prep / Transfer Double-gloved Nitrile (or Neoprene)Chemical Splash Goggles & Face ShieldFlame-Resistant (FR) Lab CoatNot required in fume hood
Running Reaction (Heated) Double-gloved Nitrile (or Neoprene)Chemical Splash Goggles & Face ShieldFlame-Resistant (FR) Lab Coat; Blast ShieldNot required in fume hood
Spill Cleanup (>10 mL) Heavy-duty Butyl or Viton GlovesChemical Splash Goggles & Face ShieldChemical-resistant Apron over FR Lab CoatAir-Purifying Respirator with Organic Vapor/Acid Gas Cartridge

Causality Behind the Choices:

  • Double-Gloving: The high skin-absorption risk of nitroaromatics necessitates a robust barrier. Double-gloving provides redundancy. If the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to re-glove. Nitrile is a good starting point, but for prolonged handling or in solvent, neoprene or butyl rubber offer superior protection against a broader range of chemicals.

  • Face Shield over Goggles: While goggles protect from direct splashes into the eyes, a face shield is crucial when handling solutions that can splash. It protects the sensitive skin on your face, preventing absorption pathways.

  • Flame-Resistant (FR) Lab Coat: This is non-negotiable. The energetic nature of the nitro group presents a fire and rapid decomposition risk. A standard cotton or polyester lab coat can ignite and melt, exacerbating an injury. An FR coat will self-extinguish, providing critical escape time.

Below is a workflow diagram to guide your PPE selection process.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_tasks Task Categories cluster_ppe Required PPE Ensemble start What is my task? weighing Weighing Solid (<1g) start->weighing solution Handling Solutions (Transfers, Workup) start->solution reaction Running Reaction (Especially if heated) start->reaction spill Spill Response start->spill ppe_basic Minimum PPE: - Double Nitrile Gloves - FR Lab Coat - Splash Goggles weighing->ppe_basic Low splash risk ppe_enhanced Enhanced PPE: - Add Face Shield - Use Blast Shield solution->ppe_enhanced High splash risk reaction->ppe_enhanced Heat/Pressure risk ppe_spill Emergency PPE: - Heavy-duty Gloves (Butyl) - Face Shield - Chem-Resistant Apron - Respirator (OV/AG) spill->ppe_spill Inhalation/High-contact risk Spill_Response_Plan cluster_assessment Immediate Assessment cluster_actions Response Actions spill_detected Spill Detected size_check Is spill >100 mL or outside fume hood? spill_detected->size_check evacuate 1. Alert others 2. Evacuate area 3. Call EHS/Emergency Line size_check->evacuate Yes contain 1. Don Emergency PPE 2. Contain with universal absorbent 3. Cover with absorbent, add decontaminant 4. Collect in waste bag size_check->contain No decontaminate Decontaminate area with soap & water (or as per SDS) contain->decontaminate

Figure 2. Logical flow for responding to a chemical spill.
  • For a small spill (<10 mL) inside a fume hood:

    • Alert colleagues in the immediate area.

    • Wearing your full PPE (including face shield), cover the spill with a universal absorbent material like vermiculite or a spill pad.

    • Gently collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste bag or container.

    • Wipe the area with a soap and water solution.

  • For any large spill (>10 mL) or any spill outside a fume hood:

    • EVACUATE: Alert everyone in the lab and evacuate the area immediately.

    • ISOLATE: Close the doors and prevent re-entry.

    • REPORT: Call your institution's Environmental Health & Safety (EHS) emergency number immediately. Do not attempt to clean it up yourself.

B. Disposal Plan

  • Waste Segregation is Key: 4-Fluoro-8-nitroquinoline is a halogenated, nitroaromatic compound. It must NOT be mixed with other waste streams.

  • Solid Waste: All contaminated disposables (gloves, bench paper, absorbent pads, silica gel) must be placed in a clearly labeled, sealed hazardous waste container. The label must read: "Hazardous Waste: 4-Fluoro-8-nitroquinoline, Halogenated Organics".

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a dedicated, sealed, and clearly labeled halogenated organic liquid waste container.

  • Consult EHS: Always defer to your institution's specific waste disposal guidelines. EHS is your final authority on proper disposal procedures.

By internalizing the rationale behind these procedures, you transition from merely following rules to actively managing risk. This mindset is the hallmark of a safe and effective scientist.

References

  • PubChem. Nitro Compounds. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention (CDC). Methemoglobinemia. [Link]

  • Gaylord Chemical Company. DMSO & Safety. [Link] (Note: While a commercial source, it provides accessible information on the hazards of byproducts like HF from related chemistries).

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